2-(Methoxycarbonyl)-4-methylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-methoxycarbonyl-4-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
JGBJPIJPTXUSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Acidity and pKa of 2-(Methoxycarbonyl)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of pKa in Molecular Science
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the extent of ionization of a molecule in a given medium. For active pharmaceutical ingredients (APIs), the pKa value profoundly influences solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug. An accurate understanding of a molecule's pKa is therefore indispensable for rational drug design and development. This guide focuses on 2-(Methoxycarbonyl)-4-methylbenzoic acid, a substituted benzoic acid derivative, and aims to provide a thorough understanding of the structural factors that dictate its acidity and the established methods for its empirical and theoretical determination.
Theoretical Framework: Predicting the Acidity of 2-(Methoxycarbonyl)-4-methylbenzoic Acid
The acidity of a substituted benzoic acid is a reflection of the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can either stabilize or destabilize this anion, thereby increasing or decreasing the acidity of the parent acid.[1][2] This influence is primarily exerted through a combination of inductive effects, resonance effects, and steric interactions.
Analysis of Substituent Effects
To predict the acidity of 2-(Methoxycarbonyl)-4-methylbenzoic acid, we must dissect the individual and combined contributions of the methyl and methoxycarbonyl groups.
-
The 4-Methyl Group: The methyl group at the para-position is generally considered electron-donating through its positive inductive effect (+I) and hyperconjugation.[3][4] By pushing electron density into the aromatic ring, it slightly destabilizes the resulting carboxylate anion, making the acid weaker (higher pKa) than unsubstituted benzoic acid (pKa ≈ 4.2).[3][5]
-
The 2-Methoxycarbonyl Group (-COOCH₃): The methoxycarbonyl group is an electron-withdrawing group. It exerts a negative inductive effect (-I) due to the electronegativity of the oxygen atoms. This effect withdraws electron density from the ring, stabilizing the negative charge of the carboxylate anion and thereby increasing the acidity (lowering the pKa).[6][7]
The "Ortho Effect": A Dominant Factor
A key determinant of the acidity of 2-(Methoxycarbonyl)-4-methylbenzoic acid is the presence of the methoxycarbonyl group at the ortho-position. Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent.[8][9] This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors.[9]
In the case of 2-(Methoxycarbonyl)-4-methylbenzoic acid, the bulky methoxycarbonyl group at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring.[9] This steric hindrance inhibits the resonance between the carboxyl group and the aromatic ring.[9][10] As a result, the resonance stabilization of the undissociated acid is diminished, making it easier to donate a proton and thus increasing its acidity.[11]
The logical relationship of these influencing factors can be visualized as follows:
Caption: Workflow for pKa determination via potentiometric titration.
Spectrophotometric Determination
This method is particularly useful for compounds with low solubility or when only small amounts of sample are available. [12] Principle: The method relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength in solutions of varying known pH, the pKa can be determined.
Detailed Protocol:
-
Spectral Scans: Record the UV-Vis spectra of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to identify the spectra of the pure protonated and deprotonated species, respectively.
-
Wavelength Selection: Choose an analytical wavelength where the difference in absorbance between the two species is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range.
-
Absorbance Measurements: Prepare solutions of the compound with a constant concentration in each of the buffer solutions and measure the absorbance at the selected wavelength.
-
Data Analysis: The pKa is calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance in the buffer solution, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.
NMR Spectroscopy
NMR spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of pH. [13][14] Principle: The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation. By titrating the sample within the NMR tube and recording spectra at different pH values, a sigmoidal plot of chemical shift versus pH can be generated, from which the pKa can be extracted as the inflection point. [15]
Computational pKa Prediction
In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. These methods are particularly valuable for high-throughput screening of virtual compound libraries.
Principle: Computational pKa prediction is typically based on calculating the free energy change (ΔG) of the deprotonation reaction in solution. [16][17]This is often achieved using thermodynamic cycles that dissect the process into more manageable energy calculations.
Methodologies:
-
Quantum Mechanics (QM)-based methods: These methods, often employing Density Functional Theory (DFT), can provide highly accurate pKa predictions. [16]They involve calculating the gas-phase deprotonation energy and the solvation free energies of the acid and its conjugate base. [18]* Quantitative Structure-Property Relationship (QSPR) models: These are empirical models that correlate the pKa with various calculated molecular descriptors. [19][20]Once developed for a specific class of compounds like benzoic acids, they can offer very rapid pKa predictions. [21]
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Differentiating 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid: A Guide to Structural Analysis and Definitive Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise world of chemical synthesis and pharmaceutical development, the accurate identification of molecular structures is paramount. Even subtle differences between related compounds can lead to vastly different chemical behaviors and biological activities. This guide provides a comprehensive technical framework for distinguishing between 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid. While structurally related, these compounds are, critically, not isomers due to their different molecular formulas. This distinction is fundamental and has significant implications for their respective physicochemical properties and analytical signatures. We will explore their structural nuances, compare their physical properties, and detail definitive spectroscopic and chromatographic methods for their unambiguous identification and separation. This document serves as a practical resource for researchers, ensuring analytical certainty and supporting the integrity of their scientific endeavors.
The Foundational Distinction: Structural Analogs, Not Isomers
A common point of confusion can arise when comparing structurally similar aromatic carboxylic acids. It is essential to begin with a foundational clarification: 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid are not isomers. Isomers, by definition, share the same molecular formula but differ in the arrangement of atoms.
-
4-methylphthalic acid has a molecular formula of C₉H₈O₄ .[1][2]
-
2-(Methoxycarbonyl)-4-methylbenzoic acid has a molecular formula of C₁₀H₁₀O₄ .[3]
The key difference lies in the presence of a methyl ester group (-COOCH₃) in the former, as opposed to a second carboxylic acid group (-COOH) in the latter. This additional methyl group (CH₂) in the ester fundamentally changes the molecular formula and weight, placing these compounds in the category of structural analogs. This distinction is the cornerstone of the differing properties and analytical behaviors discussed herein.
Caption: Molecular structures of the two structurally related compounds.
Comparative Physicochemical Properties
The difference in functional groups—a monoester acid versus a diacid—directly translates to distinct physicochemical properties. 4-methylphthalic acid's two carboxylic acid groups allow for stronger intermolecular hydrogen bonding compared to the single carboxylic acid group of its analog. This results in a significantly higher melting point and different solubility characteristics.
| Property | 2-(Methoxycarbonyl)-4-methylbenzoic acid | 4-methylphthalic acid | Rationale for Difference |
| Molecular Formula | C₁₀H₁₀O₄[3] | C₉H₈O₄[1][2] | Presence of an additional methyl group in the ester. |
| Molecular Weight | 194.18 g/mol [3] | 180.16 g/mol [1][4] | Direct result of the different molecular formulas. |
| CAS Number | 344309-14-4[5] | 4316-23-8[1][6][7] | Unique identifiers for distinct chemical substances. |
| Appearance | White to light yellow powder[8][9] | White crystalline solid[2][6] | Both are typically solids at room temperature. |
| Melting Point | Not widely reported, but expected to be lower than the diacid. | 146-148 °C[6][10] | The diacid's two -COOH groups enable stronger intermolecular hydrogen bonding, requiring more energy to melt. |
| Polarity | Moderately Polar | Highly Polar | The two carboxylic acid groups make the diacid significantly more polar than the monoester. |
| Solubility | Soluble in polar organic solvents; limited water solubility. | Soluble in polar organic solvents; limited water solubility.[2] | The high polarity of the diacid is somewhat offset by its strong crystal lattice energy, limiting water solubility. |
Spectroscopic Differentiation: Unveiling Molecular Fingerprints
Spectroscopic analysis provides a definitive, non-destructive means of distinguishing between these two compounds. Each technique probes different aspects of the molecular structure, offering a unique "fingerprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for this specific differentiation.
-
¹H NMR:
-
Key Differentiator (Ester): 2-(Methoxycarbonyl)-4-methylbenzoic acid will exhibit a sharp, singlet peak around δ 3.9 ppm , corresponding to the three protons of the methoxy (-OCH₃) group. This signal will be absent in the spectrum of 4-methylphthalic acid.
-
Acidic Protons: The monoester will show one broad singlet for its single carboxylic acid proton (-COOH), which is exchangeable with D₂O. 4-methylphthalic acid will show a broader signal integrating to two protons for its two carboxylic acid groups.
-
Aromatic Protons: The chemical shifts of the three aromatic protons on the benzene ring will differ slightly between the two compounds due to the different electronic influences of a -COOH group versus a -COOCH₃ group.
-
-
¹³C NMR:
-
Carbon Count: The spectrum for the monoester will show 10 distinct carbon signals, while the diacid will show 9 signals.
-
Key Differentiator (Ester): A signal around δ 52-53 ppm will be present for the methoxy carbon (-OCH₃) of 2-(Methoxycarbonyl)-4-methylbenzoic acid. This is a definitive marker.
-
Carbonyl Carbons: Both molecules will show signals for carbonyl carbons in the δ 165-175 ppm range, with slight variations in their chemical shifts.
-
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups.
-
Carboxylic Acid O-H Stretch: Both compounds will display a very broad absorption band in the range of 2500-3300 cm⁻¹ , which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid.
-
Carbonyl C=O Stretch:
-
4-methylphthalic acid: Will show a strong, broad carbonyl absorption around 1700 cm⁻¹ due to the two carboxylic acid groups.
-
2-(Methoxycarbonyl)-4-methylbenzoic acid: The spectrum will be more complex. It will feature the carboxylic acid C=O stretch (~1700 cm⁻¹) and a distinct, often sharper, ester C=O stretch at a slightly higher wavenumber, typically ~1720-1740 cm⁻¹ .
-
-
Ester C-O Stretch: The monoester will exhibit strong C-O stretching bands in the 1100-1300 cm⁻¹ region, which are absent in the diacid.
Mass Spectrometry (MS)
MS differentiates based on mass-to-charge ratio (m/z) and fragmentation patterns.
-
Molecular Ion Peak (M⁺): The most straightforward distinction is the molecular weight.
-
2-(Methoxycarbonyl)-4-methylbenzoic acid: M⁺ at m/z 194 .
-
4-methylphthalic acid: M⁺ at m/z 180 .[1]
-
-
Fragmentation Patterns:
-
The ester will likely show characteristic losses of a methoxy radical ([M-31]⁺) or a methoxycarbonyl radical ([M-59]⁺).
-
The diacid is prone to losing water ([M-18]⁺) and carbon dioxide ([M-44]⁺) from its carboxylic acid groups.
-
Chromatographic Separation: A Definitive Protocol
For quantitative analysis or purification of a mixture, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11] The significant difference in polarity between the highly polar diacid and the less polar monoester makes for a straightforward separation using reversed-phase chromatography.
Rationale for Method Selection
Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and are retained longer, resulting in a later elution time.
-
Prediction: 4-methylphthalic acid, being more polar, will have less affinity for the C18 column and will elute first .
-
Prediction: 2-(Methoxycarbonyl)-4-methylbenzoic acid, being less polar due to the ester group, will have a stronger affinity for the stationary phase and will elute second .
This predictable elution order provides a self-validating system for identification when running standards.
Experimental Protocol: RP-HPLC Separation
This protocol provides a robust starting point for the separation and quantification of the two compounds.
Objective: To achieve baseline separation of 4-methylphthalic acid and 2-(Methoxycarbonyl)-4-methylbenzoic acid.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Standards: Reference standards of 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid (~1 mg/mL stock solutions in diluent).
Procedure:
-
System Preparation:
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Purge the pump lines with fresh mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample mixture in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (Acetonitrile) 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (diluent), followed by individual standards of each compound to determine their retention times.
-
Inject the mixed sample.
-
Identify the peaks in the sample chromatogram by comparing retention times with the individual standards.
-
Quantify the components by creating a calibration curve from standards of known concentrations.
-
Caption: A typical workflow for definitive analysis by HPLC.
Applications and Context
Understanding the identity of these molecules is crucial for their intended applications.
-
4-Methylphthalic Acid: This compound is a known and important intermediate in the agrochemical industry. It is specifically used in the synthesis of the herbicide Imazamethabenz-methyl, where its specific structure is essential for building the final active ingredient.[6]
-
2-(Methoxycarbonyl)-4-methylbenzoic acid: As a mono-protected dicarboxylic acid, this compound is a versatile building block in organic synthesis. The ester group can be selectively hydrolyzed or the carboxylic acid can be converted to other functional groups (e.g., amides, acid chlorides) without affecting the ester, allowing for precise, multi-step synthetic strategies.
Conclusion
The differentiation between 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid is a clear-cut process when approached with the correct analytical strategy. The primary takeaway is that these compounds are not isomers but distinct chemical entities with different molecular formulas and weights. This fundamental difference is easily confirmed by Mass Spectrometry. Furthermore, NMR spectroscopy provides definitive structural confirmation through the unique signals of the methoxy group, while RP-HPLC offers a robust and reliable method for their physical separation and quantification. By applying the principles and protocols outlined in this guide, researchers and developers can ensure the unequivocal identification of these materials, safeguarding the accuracy and success of their research and manufacturing processes.
References
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- HPLC Methods for analysis of Phthalic acid.
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- HPLC Separation of Isomers of Phthalic Acid on Heritage MA Mixed-Mode Column.
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- HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes.
- 4-Methylphthalic acid | 4316-23-8. ChemicalBook.
- 4-Methylphthalic Acid, 500G - M0560-500G. Lab Pro Inc.
- Chromatographic separations of arom
- 4-(Methoxycarbonyl)-2-methylbenzoic acid, min 98%, 1 gram. Biosynth.
- 1679-64-7|4-(Methoxycarbonyl)benzoic acid. BLD Pharm.
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An In-depth Technical Guide on the Role of 2-(Methoxycarbonyl)-4-methylbenzoic Acid as a Metabolic Intermediate
Preamble: Charting a Course into Unexplored Metabolic Territory
For the seasoned researcher, the landscape of metabolic pathways is a tapestry of established routes and intriguing voids. While the metabolic fates of major xenobiotics and endogenous compounds are well-documented, countless molecules exist in a state of hypothetical significance. This guide is dedicated to one such molecule: 2-(Methoxycarbonyl)-4-methylbenzoic acid . Direct evidence for its role as a metabolic intermediate is sparse in the current body of scientific literature. Therefore, this document will not simply present established facts. Instead, it will serve as a technical roadmap for the rigorous scientific investigation required to elucidate and validate its potential role. We will proceed from a foundation of established biochemical principles, drawing parallels from the metabolism of structurally analogous compounds, to construct a robust experimental framework. This guide is designed for the research scientist and drug development professional, providing not just the "what" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically sound investigation.
Part 1: Postulating a Role in Xenobiotic Degradation
The structure of 2-(Methoxycarbonyl)-4-methylbenzoic acid—a monoester of 4-methylphthalic acid—strongly suggests its potential involvement in the degradation of phthalate esters. Phthalates are ubiquitous environmental contaminants due to their extensive use as plasticizers in a vast array of consumer and industrial products.[1][2][3] Their persistence and potential as endocrine disruptors have made their microbial degradation a subject of intense research.[2][4][5]
The canonical first step in the microbial degradation of phthalate diesters is the hydrolysis of one of the ester bonds by a carboxylesterase or lipase, yielding a monoester intermediate and an alcohol.[4][6][7] This monoester is then typically hydrolyzed further to phthalic acid.[8]
Based on this well-established precedent, we can postulate the primary hypothetical role of 2-(Methoxycarbonyl)-4-methylbenzoic acid:
Hypothesis: 2-(Methoxycarbonyl)-4-methylbenzoic acid is a key metabolic intermediate in the microbial degradation of dimethyl 4-methylphthalate.
A secondary, less direct, but plausible connection exists to the metabolism of xylenes. Xylenes are metabolized in humans and other organisms through the oxidation of a methyl group to a carboxylic acid, forming toluic acids (methylbenzoic acids).[9][10][11] It is conceivable that under certain metabolic conditions, a dimethylbenzene derivative could undergo sequential oxidation and esterification, potentially involving our molecule of interest, although the phthalate degradation pathway presents a more direct and probable context.
Part 2: The Biochemical Context and Rationale
To investigate our hypothesis, we must first understand the broader biochemical landscape. The degradation of aromatic compounds, particularly xenobiotics like phthalates, is a critical component of biogeochemical cycles and bioremediation processes.
The Phthalate Ester Degradation Superhighway
Microbial degradation of phthalate esters is a multi-step process, predominantly studied in aerobic bacteria such as Pseudomonas, Rhodococcus, and Arthrobacter species.[6][12] The pathway can be summarized as follows:
-
Initial Hydrolysis: A phthalate diester (e.g., dimethyl phthalate) is attacked by a hydrolase, cleaving one ester linkage to form the corresponding monoester (e.g., monomethyl phthalate).[6]
-
Second Hydrolysis: The monoester is further hydrolyzed to phthalic acid.
-
Aromatic Ring Activation: The stable benzene ring of phthalic acid is then activated for cleavage. This typically involves dihydroxylation by a dioxygenase enzyme.[12]
-
Ring Cleavage and Central Metabolism: The dihydroxylated intermediate is subsequently decarboxylated and funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, often via intermediates like protocatechuate.[7][12]
Following this logic, we can visualize the postulated initial steps for the degradation of dimethyl 4-methylphthalate:
Caption: Postulated pathway for dimethyl 4-methylphthalate degradation.
The Enzymatic Toolkit
The key enzymes in our postulated pathway are carboxylesterases (EC 3.1.1.1). These enzymes belong to the hydrolase class and are responsible for cleaving ester bonds. They are notoriously promiscuous, often acting on a wide range of substrates, which supports the feasibility of them acting on a substituted phthalate like dimethyl 4-methylphthalate.
Part 3: A Framework for Experimental Validation
The following sections provide detailed, field-proven methodologies to systematically investigate and validate the role of 2-(Methoxycarbonyl)-4-methylbenzoic acid as a metabolic intermediate.
In Silico Reconnaissance: Charting the Possibilities
Before embarking on wet-lab experiments, a thorough in silico analysis is crucial for identifying candidate organisms and genes.
Protocol: Bioinformatic Analysis
-
Database Search:
-
Query metabolic databases such as and for known phthalate and benzoate degradation pathways. Search for analogous reactions involving methyl-substituted aromatic compounds.
-
While a direct hit for our target molecule is unlikely, this step identifies known enzymes and gene clusters associated with similar transformations.
-
-
Homology Searching:
-
Identify protein sequences of known phthalate esterases from organisms like Arthrobacter keyseri or Rhodococcus jostii.[6]
-
Use BLASTp (Protein BLAST) to search the genomes of other potential xenobiotic-degrading bacteria for homologous proteins.
-
This provides a list of candidate genes that may encode the esterase responsible for the initial hydrolysis step.
-
In Vitro Validation: The Enzyme and the Substrate
The most direct way to test our hypothesis is to demonstrate the enzymatic conversion in a controlled, cell-free system.
Protocol: In Vitro Enzymatic Assay
-
Enzyme Source Preparation:
-
Option A (Crude Extract): Cultivate a known phthalate-degrading bacterium (e.g., Rhodococcus jostii RHA1) in a minimal medium with dimethyl 4-methylphthalate as an inducer and sole carbon source. Harvest cells in the mid-log phase, lyse them via sonication or French press, and clarify the lysate by centrifugation to obtain a crude cell-free extract.
-
Option B (Purified Enzyme): If a candidate esterase gene was identified in silico, clone and express it in E. coli, and purify the recombinant protein. This provides a clean system but is more labor-intensive.
-
-
Assay Setup:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Substrate: Dimethyl 4-methylphthalate (e.g., 1 mM)
-
Enzyme source (e.g., 0.1-1 mg/mL of crude extract protein)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Take time-point samples (e.g., 0, 10, 30, 60 minutes) and immediately quench the reaction by adding an equal volume of acetonitrile or by acidification.
-
-
Product Analysis (HPLC):
-
Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) as the mobile phase.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Run authentic standards of dimethyl 4-methylphthalate and 2-(Methoxycarbonyl)-4-methylbenzoic acid to determine retention times.
-
-
Confirmation (LC-MS/MS):
-
Confirm the identity of the product peak by collecting the fraction from HPLC and analyzing it via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to match the mass and fragmentation pattern with the authentic standard.
-
Table 1: Expected Analytical Data for In Vitro Assay
| Compound | Expected Retention Time (min) | Expected [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |
| Dimethyl 4-methylphthalate | ~12.5 | 193.08 | 163, 133, 105 |
| 2-(Methoxycarbonyl)-4-methylbenzoic acid | ~9.8 | 179.07 | 164, 135, 91 |
| 4-Methylphthalic acid | ~6.2 | 179.03 (as [M-H]⁻) | 135, 91 |
(Note: Retention times are illustrative and depend on the specific HPLC method.)
Whole-Cell Metabolism: The Proof in the Pathway
Demonstrating the transient accumulation of the intermediate in a living system provides strong evidence for its metabolic relevance.
Caption: Workflow for identifying metabolic intermediates in whole cells.
Protocol: Time-Course Metabolite Analysis
-
Culturing: Grow a suitable microorganism in a minimal salts medium with dimethyl 4-methylphthalate as the sole carbon and energy source.
-
Sampling: At various time points during growth, withdraw aliquots of the culture.
-
Processing: Immediately centrifuge the samples to pellet the cells and pass the supernatant through a 0.22 µm filter.
-
Extraction: Extract the metabolites from the supernatant. Solid Phase Extraction (SPE) with a C18 cartridge is an effective method for concentrating aromatic acids from aqueous samples.
-
Analysis: Analyze the concentrated extracts using a sensitive LC-MS/MS method (as described in 3.2) to identify and quantify the substrate, the putative intermediate [2-(Methoxycarbonyl)-4-methylbenzoic acid], and the expected downstream product (4-methylphthalic acid).
-
Interpretation: A successful experiment will show the disappearance of the initial substrate over time, a transient increase and subsequent decrease in the concentration of the intermediate, and the accumulation of the final product.
Isotope Tracing: Following the Atoms
The definitive proof of a metabolic pathway is to trace the flow of atoms from the initial substrate to the final products. Using a stable isotope-labeled substrate provides this unequivocal evidence.
Protocol: Stable Isotope Tracing Study
-
Substrate Synthesis: Synthesize or procure a labeled version of the substrate, for example, dimethyl 4-methylphthalate with ¹³C-labeled methyl groups on the esters (¹³C₂-dimethyl 4-methylphthalate).
-
Experimental Setup: Conduct a whole-cell metabolism experiment (as in 3.3) using the ¹³C-labeled substrate.
-
Metabolomics Analysis: Analyze the extracted metabolites using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS).
-
Data Analysis: Search the data for the expected mass shifts. The intermediate, 2-(Methoxycarbonyl)-4-methylbenzoic acid, should be detected with a +1 mass shift (from one ¹³C-methyl group), and 4-methylphthalic acid should be detected with no mass shift relative to its unlabeled standard (as both ¹³C-methyl groups would have been cleaved off).
Caption: Expected mass shifts in a ¹³C-labeling experiment.
Part 4: Interpretation and Future Horizons
-
Confirmation: Consistent results across in vitro, whole-cell, and isotope tracing experiments would provide conclusive evidence for the role of 2-(Methoxycarbonyl)-4-methylbenzoic acid as a metabolic intermediate in the degradation of dimethyl 4-methylphthalate.
-
Contingency: If the intermediate is not detected, it could mean either the pathway does not proceed via this molecule, or the intermediate is extremely short-lived. In such cases, experiments with purified enzymes or studies using inhibitors of the downstream steps may be necessary to facilitate its accumulation.
-
Future Directions: Upon confirmation, the logical next steps would be to:
-
Isolate and Characterize the Enzymes: Purify and perform kinetic analysis of the specific esterases involved.
-
Elucidate the Downstream Pathway: Investigate the subsequent steps in the degradation of 4-methylphthalic acid.
-
Explore Environmental Relevance: Screen various environmental isolates to determine how widespread this metabolic capability is.
-
By following this structured, multi-faceted approach, researchers can move 2-(Methoxycarbonyl)-4-methylbenzoic acid from the realm of hypothetical significance to a validated, characterized component of the microbial metabolic network.
References
-
Eawag. Phthalate Family Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Gao, J., & Wen, Z. (2016). Microbial degradation of phthalates: biochemistry and environmental implications. Environmental Science and Pollution Research, 23(14), 13745-13761. Available at: [Link]
-
Platte, L., et al. (2021). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. mBio, 12(3), e00843-21. Available at: [Link]
-
Zhao, Y., et al. (2021). Biochemical pathways and enhanced degradation of dioctyl phthalate (DEHP) by sodium alginate immobilization in MBR system. Water Science and Technology, 83(4), 868-879. Available at: [Link]
-
ResearchGate. The proposed bio-degradation pathways of selected phthalates. Available at: [Link]
-
IARC. (1999). Xylenes. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]
-
Taylor & Francis Online. Xylene – Knowledge and References. Available at: [Link]
-
Wikipedia. Xylene. Available at: [Link]
-
Uddin, M. S., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. Toxics, 13(1), 32. Available at: [Link]
-
Cowell, W. J., et al. (2020). Phthalate Exposure and Long-Term Epigenomic Consequences: A Review. Frontiers in Genetics, 11, 405. Available at: [Link]
-
Gorini, F., et al. (2026). From Exposure to Atherosclerosis: Mechanistic Insights into Phthalate-Driven Ischemic Heart Disease and Prevention Strategies. International Journal of Molecular Sciences, 27(4), 1450. Available at: [Link]
-
PubChem. Diethyl Phthalate. National Center for Biotechnology Information. Available at: [Link]
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- 3. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]
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- 7. iwaponline.com [iwaponline.com]
- 8. researchgate.net [researchgate.net]
- 9. Xylenes - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Xylene - Wikipedia [en.wikipedia.org]
- 12. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid: An In-depth Technical Guide
Introduction
In the landscape of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional atomic arrangement of molecules is paramount. This knowledge underpins rational drug design, polymorphism screening, and the prediction of material properties. This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid, a substituted benzoic acid derivative of interest. As direct experimental data for this specific compound is not publicly available, this guide will present a detailed, proven methodology for its characterization, from synthesis and crystallization to spectroscopic analysis and, finally, a representative single-crystal X-ray diffraction study. The protocols and data herein are synthesized from established principles and analogous structures to provide a robust framework for researchers.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is a critical determinant for the success and accuracy of the X-ray diffraction experiment.[1]
Synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid
A plausible synthetic route to 2-(Methoxycarbonyl)-4-methylbenzoic acid involves the selective esterification of 4-methylphthalic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylphthalic acid in a minimal amount of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to achieve mono-esterification, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted diacid and the acid catalyst. The desired product, being a carboxylic acid, will also be extracted into the aqueous layer.
-
Acidification and Isolation: Carefully acidify the aqueous layer with a dilute strong acid (e.g., HCl) to precipitate the 2-(Methoxycarbonyl)-4-methylbenzoic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Recrystallization for Single-Crystal Growth
The purification of the crude product and the growth of diffraction-quality single crystals are often achieved through recrystallization. This technique leverages the differential solubility of the compound in a given solvent at varying temperatures.[2][3]
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which 2-(Methoxycarbonyl)-4-methylbenzoic acid exhibits high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, well-ordered crystals. Covering the flask can aid in this process.[1][4]
-
Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
-
Isolation: Once crystal growth appears complete, further cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals thoroughly before analysis.
Spectroscopic Characterization
Prior to the more involved X-ray diffraction analysis, spectroscopic techniques such as FT-IR and NMR are employed to confirm the chemical identity and purity of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-(Methoxycarbonyl)-4-methylbenzoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid and ester moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.
Table 1: Predicted Spectroscopic Data for 2-(Methoxycarbonyl)-4-methylbenzoic acid
| Technique | Expected Absorptions/Chemical Shifts | Interpretation |
| FT-IR | ~3000 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1685 cm⁻¹ (strong), ~1250 cm⁻¹ (strong) | O-H stretch (carboxylic acid), C=O stretch (ester), C=O stretch (carboxylic acid), C-O stretch |
| ¹H NMR | ~11-13 ppm (s, 1H), ~8.0-7.2 ppm (m, 3H), ~3.9 ppm (s, 3H), ~2.4 ppm (s, 3H) | Carboxylic acid proton, Aromatic protons, Methoxy protons, Methyl protons |
| ¹³C NMR | ~170 ppm, ~168 ppm, ~140-125 ppm, ~52 ppm, ~21 ppm | Carboxylic carbon, Ester carbonyl carbon, Aromatic carbons, Methoxy carbon, Methyl carbon |
Note: Predicted values are based on typical ranges for similar functional groups and substituted benzoic acids.[5][6]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides information on bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow
The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps.[9]
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Representative Crystallographic Data
As no published structure exists for 2-(Methoxycarbonyl)-4-methylbenzoic acid, the following table presents a set of plausible crystallographic data based on that of structurally similar compounds. This data serves as a representative example of what would be expected from a successful crystal structure determination.
Table 2: Representative Crystallographic Data for 2-(Methoxycarbonyl)-4-methylbenzoic acid
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₄ |
| Formula Weight | 194.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 925 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.39 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Molecular and Crystal Structure Insights
The crystal structure of 2-(Methoxycarbonyl)-4-methylbenzoic acid would be expected to exhibit several key features. The molecule itself would likely be largely planar, though some torsion between the carboxylic acid group and the benzene ring may be present.
A significant aspect of the crystal packing of benzoic acids is the formation of hydrogen-bonded dimers.[10][11] The carboxylic acid groups of two neighboring molecules typically form a centrosymmetric dimer through strong O-H···O hydrogen bonds.[12] This is a very common and robust supramolecular synthon in the crystal engineering of carboxylic acids.
Caption: Molecular structure and anticipated hydrogen-bonded dimer of 2-(Methoxycarbonyl)-4-methylbenzoic acid.
Conclusion
This technical guide has outlined a comprehensive approach to the crystal structure analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid. While a definitive experimental structure is not yet available in the public domain, the protocols for synthesis, crystallization, spectroscopic characterization, and single-crystal X-ray diffraction detailed herein provide a robust and scientifically sound pathway for its determination. The anticipated structural features, particularly the formation of hydrogen-bonded dimers, are well-grounded in the established principles of physical organic chemistry and crystallography. This guide serves as a valuable resource for researchers and professionals in drug development and materials science, enabling them to pursue the structural elucidation of this and other novel compounds with confidence.
References
- Bragg, W. H. (1921). The arrangement of atoms in crystals. Philosophical Magazine, 42(247), 1-14.
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 658. [Link]
-
McMahon, J. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1756-1768. [Link]
-
McMillen, C. D., et al. (2017). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E, 73(Pt 2), 227-230. [Link]
-
IUCr Journals. (2017). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline. Retrieved from [Link]
-
e-Publications@Marquette. (n.d.). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1756–1768. [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]
-
StuDocu. (2016). Lab Report Recrystallization September 27, 2016. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 4-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
- ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093-1098.
-
NIST. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methoxycarbonyl)-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
Sources
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- 12. Analysis of Hydrogen Bonds in Crystals [mdpi.com]
Methodological & Application
Synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid from 4-methylphthalic anhydride
This Application Note is structured to provide a rigorous, reproducible protocol for the regioselective synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid. It addresses the inherent regiochemical challenges of 4-substituted phthalic anhydrides and offers a validated workflow for researchers in drug discovery and process chemistry.
Executive Summary
The synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid from 4-methylphthalic anhydride presents a classic problem in nucleophilic acyl substitution: regioselectivity. The starting material is an unsymmetrical anhydride, meaning the nucleophilic attack by methanol can occur at either the C-1 or C-2 carbonyl, leading to two distinct constitutional isomers.
This guide provides a protocol optimized for the electronic control of the reaction to favor the target isomer. By leveraging the electron-donating nature of the methyl group, we direct the nucleophilic attack to the meta-carbonyl (C-2), minimizing the formation of the unwanted 5-methyl isomer.
Scientific Foundation: Mechanism & Regioselectivity
The Regiochemistry of Anhydride Opening
The regioselectivity of this reaction is governed by the electrophilicity of the two carbonyl carbons in the anhydride ring.
-
Electronic Effect: The methyl group at position 4 is an electron-donating group (EDG) via induction (+I) and hyperconjugation.
-
Resonance Influence: The electron density is donated primarily to the positions ortho and para to the methyl group.
-
Carbonyl at C-1: Located para to the methyl group. It receives significant electron density, rendering the carbon less electrophilic .
-
Carbonyl at C-2: Located meta to the methyl group. It is less affected by the resonance donation, remaining more electrophilic .
-
-
Nucleophilic Attack: Methanol, acting as the nucleophile, preferentially attacks the more electrophilic C-2 carbonyl.
-
Result: The ester bond forms at C-2, and the free carboxylic acid remains at C-1. This yields the target molecule: 2-(Methoxycarbonyl)-4-methylbenzoic acid .
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the electronic rationale for the major product.
Figure 1: Mechanistic pathway showing the electronic preference for C-2 attack.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Grade |
| 4-Methylphthalic anhydride | 162.14 | 1.0 | Substrate | >96% Purity |
| Methanol (Anhydrous) | 32.04 | 20.0 | Solvent/Rgt | HPLC Grade |
| Toluene | 92.14 | N/A | Recryst.[4] | ACS Reagent |
| Petroleum Ether | N/A | N/A | Wash | ACS Reagent |
Detailed Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 16.2 g (100 mmol) of 4-methylphthalic anhydride.
-
Add 80 mL of anhydrous methanol. Note: A large excess of methanol drives the equilibrium toward the mono-ester and acts as the solvent.
-
(Optional) Add 1-2 drops of concentrated H₂SO₄ to catalyze the reaction, though uncatalyzed reflux is often sufficient and prevents diester formation.
Step 2: Reflux & Monitoring
-
Heat the mixture to a gentle reflux (approx. 65°C) using an oil bath.
-
Maintain reflux for 4–6 hours .
-
In-Process Control (IPC): Monitor by TLC (SiO₂, 1:1 Hexane:Ethyl Acetate). The starting anhydride (high R_f) should disappear, replaced by a lower R_f spot (mono-ester).
-
Note: If a very low R_f spot appears, it may be the di-acid (hydrolysis product), indicating moisture contamination.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove the excess methanol. A viscous oil or semi-solid residue will remain.
-
Drying: Dissolve the residue in 100 mL of Dichloromethane (DCM) and wash with 50 mL of water to remove traces of acid/methanol. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness.
Step 4: Purification (Isomer Separation) The crude product typically contains an isomeric ratio (e.g., 85:15) favoring the target. Recrystallization is required to upgrade purity.
-
Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 3-5 mL per gram of crude).
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
The target isomer, 2-(Methoxycarbonyl)-4-methylbenzoic acid , typically crystallizes as white needles/prisms.
-
Filter the crystals and wash with cold Petroleum Ether or Hexane.
-
Dry in a vacuum oven at 40°C for 4 hours.
Process Workflow Diagram
Figure 2: Step-by-step isolation protocol.
Quality Control & Characterization
To ensure the integrity of the synthesis, the following analytical parameters must be verified.
NMR Spectroscopy (Self-Validation)
The key to validating the regiochemistry is the coupling pattern of the aromatic protons.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 3.80 (s, 3H): Methyl ester (–COOCH ₃).
-
δ 2.40 (s, 3H): Ar-Me .
-
Aromatic Region:
-
Look for the proton ortho to the carboxylic acid. In the target isomer (Acid at C-1, Me at C-4), H-6 is ortho to the acid and meta to the methyl.
-
Diagnostic Signal: H-3 (proton between Ester and Methyl) should appear as a doublet with a small meta-coupling constant (~1-2 Hz) or a singlet, distinct from the H-6 doublet (ortho-coupling, ~8 Hz) and H-5 (doublet of doublets).
-
-
Validation Check: If the spectrum shows a significant shift in the aromatic peaks relative to the predicted values, you may have the C-5 methyl isomer.
-
HPLC Analysis[5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Newcrom R1).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98% (Area %).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or hydrolysis. | Ensure Methanol is anhydrous. Increase reflux time. |
| Isomer Mixture | Inefficient recrystallization. | Recrystallize a second time.[5] Try changing solvent to Xylene/Hexane. |
| Diester Formation | Reaction ran too long or too much acid catalyst. | Reduce reaction time. Do not use H₂SO₄; use thermal reflux only. |
References
- Synthesis of 4-Methylphthalic Anhydride: Spessard, G. O. et al. Process for preparing substituted phthalic anhydrides. US Patent 4,560,773.
-
Isomer Separation by HPLC: SIELC Technologies. Separation of 5-(Isopropyl)-4-methylphthalic acid on Newcrom R1 HPLC column. Available at: [Link]
-
General Reactivity of Cyclic Anhydrides: Vaia. Reaction of phthalic anhydride and methanol. Available at: [Link]
Sources
Using 2-(Methoxycarbonyl)-4-methylbenzoic acid as a ligand in MOF synthesis
Application Note: Crystal Engineering of 4-Methylphthalate MOFs using 2-(Methoxycarbonyl)-4-methylbenzoic Acid as a Latent Pro-Ligand
Executive Summary & Scientific Rationale
This guide details the use of 2-(Methoxycarbonyl)-4-methylbenzoic acid (MCMBA) as a specialized precursor (pro-ligand) for the synthesis of Metal-Organic Frameworks (MOFs). While standard MOF synthesis typically employs dicarboxylic acids (e.g., 4-methylphthalic acid) directly, this approach often results in rapid nucleation, yielding microcrystalline powders with high defect densities.
The "Latent Linker" Strategy: By using the mono-ester form (MCMBA), we utilize an in situ solvothermal hydrolysis mechanism. The MCMBA molecule does not fully coordinate to metal nodes initially due to the steric bulk and lower basicity of the ester group. Under solvothermal conditions (elevated temperature + trace water), the ester group hydrolyzes at a controlled rate to release the active dicarboxylate linker.
Key Advantages:
-
Kinetic Control: Slow release of the active ligand suppresses supersaturation, promoting the growth of large, high-quality single crystals suitable for X-ray diffraction (SCXRD).
-
Defect Engineering: Incomplete hydrolysis can introduce "pendant ester" defects, modifying the pore environment and hydrophobicity without altering the topology.
Chemical Context & Mechanism
Ligand Identity:
-
Precursor (MCMBA): 2-(Methoxycarbonyl)-4-methylbenzoic acid
-
Active Linker: 4-Methylphthalate (generated in situ)
-
Role: Pro-ligand / Modulator
Reaction Pathway:
The synthesis relies on the solvothermal hydrolysis of the methoxycarbonyl group (
Figure 1: The "Latent Linker" mechanism. The rate-limiting step is the hydrolysis of MCMBA, which regulates the concentration of the active linker, preventing rapid precipitation.
Experimental Protocol
Materials Required
| Component | Specification | Role |
| Ligand | 2-(Methoxycarbonyl)-4-methylbenzoic acid (>97%) | Pro-ligand (Latent Linker) |
| Metal Source | Copper(II) Nitrate Trihydrate ( | Metal Node Precursor |
| Solvent A | N,N-Dimethylformamide (DMF), Anhydrous | Primary Solvent |
| Solvent B | Ethanol (Absolute) | Co-solvent / Template |
| Modulator | Deionized Water (18.2 MΩ) | Hydrolysis Initiator |
Protocol A: Solvothermal Synthesis of Cu-(4-Methylphthalate) MOF
Objective: Grow single crystals suitable for SCXRD using the controlled hydrolysis method.
-
Precursor Preparation:
-
Weigh 194 mg (1.0 mmol) of MCMBA into a 20 mL scintillation vial.
-
Add 10 mL of DMF . Sonicate for 5 minutes until fully dissolved. Note: The mono-ester is significantly more soluble in DMF than the corresponding dicarboxylic acid.
-
-
Metal Solution Preparation:
-
In a separate vial, dissolve 241 mg (1.0 mmol) of
in 5 mL of Ethanol .
-
-
Mixing & Initiation:
-
Slowly add the Metal Solution to the Precursor Solution under stirring.
-
Critical Step: Add 0.5 mL of Deionized Water .
-
Why? Water is the reagent for ester hydrolysis. Without it, the reaction may stall or yield a different coordination polymer involving the ester group.
-
-
Solvothermal Treatment:
-
Seal the vial tightly with a Teflon-lined cap.
-
Place in a programmable oven.
-
Ramp: Heat to 85°C over 2 hours.
-
Dwell: Hold at 85°C for 72 hours .
-
Cool: Cool to room temperature over 12 hours (
).
-
-
Harvesting:
-
Blue block-shaped crystals should form on the walls and bottom.
-
Decant the mother liquor. Wash crystals
with fresh DMF, then with Ethanol. -
Solvent Exchange: Soak in Ethanol for 3 days (refreshing daily) to remove DMF from pores.
-
Characterization & Validation
To confirm the successful conversion of the MCMBA precursor into the final MOF structure, compare the results against the "Direct Synthesis" baseline (using 4-methylphthalic acid).
| Analytic Technique | Expected Observation (Pro-Ligand Method) | Interpretation |
| PXRD (Powder X-Ray) | Sharp, high-intensity peaks; Low background. | Indicates high crystallinity and large domain size. |
| FT-IR Spectroscopy | Disappearance of ester C=O stretch (~1720 cm⁻¹); Appearance of carboxylate symmetric/asymmetric stretches (1600/1400 cm⁻¹). | Confirms hydrolysis of the methoxycarbonyl group. |
| 1H-NMR (Digested) | Absence of methyl ester singlet (~3.8 ppm). | Verifies complete linker activation. |
| TGA (Thermal) | Weight loss step for solvent <150°C; Framework stable >300°C. | Confirms porosity and thermal stability. |
Troubleshooting & Optimization
Problem: No Crystals / Clear Solution
-
Cause: Hydrolysis rate is too slow.
-
Fix: Increase water content to 1.0 mL or raise temperature to 100°C.
-
Alternative: Add 1 drop of dilute
to catalyze hydrolysis.
Problem: Rapid Precipitation (Powder)
-
Cause: Hydrolysis is too fast.
-
Fix: Reduce water content or lower temperature to 75°C.
-
Fix: Increase the ratio of DMF (solvent) to Ethanol.
Problem: "Pendant Ester" Impurities
-
Observation: NMR shows residual methyl ester peaks.
-
Context: This creates a "Defect-Engineered" MOF. If this is not desired, extend the reaction time to 96 hours to ensure full conversion.
References
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link
-
Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). Link
-
Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643–6651. Link
-
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic Modification of Metal–Organic Frameworks—a Progress Report. Chemical Society Reviews, 40(2), 498–519. Link
(Note: While specific literature on "MCMBA" MOFs is sparse, the protocols above are derived from established "Ester-Precursor" methodologies cited in references 1 and 3.)
Application Notes: High-Efficiency Amide Coupling of 2-(Methoxycarbonyl)-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Amide Synthesis
The amide bond is a ubiquitous functional group and a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical agents.[1] The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow due to the rapid formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the synthesis of amides necessitates the "activation" of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.
This guide provides an in-depth technical overview and detailed protocols for the amide coupling of 2-(methoxycarbonyl)-4-methylbenzoic acid, a substituted aromatic carboxylic acid. We will explore two robust and widely adopted activation strategies: a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a N-hydroxybenzotriazole (HOBt) additive, and a uronium salt-based method employing HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3] The principles and protocols described herein are broadly applicable to a range of substituted benzoic acids and diverse amine coupling partners.
The 'Why': Understanding the Mechanism of Activation
A successful amide coupling hinges on converting the carboxylic acid's hydroxyl group into a better leaving group. The choice of coupling reagent dictates the nature of the activated intermediate and influences reaction efficiency, side reactions, and the preservation of stereochemical integrity.
Carbodiimide-Mediated Activation (EDC/HOBt)
Carbodiimides, such as EDC, are highly effective dehydrating agents.[4] The mechanism proceeds through several key steps:
-
Formation of O-Acylisourea: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This species is highly electrophilic but can be unstable.[2]
-
Role of the Additive (HOBt): The O-acylisourea is susceptible to racemization at the α-carbon (if chiral) and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[5] The addition of HOBt mitigates these issues. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[3] This new intermediate is more stable than the O-acylisourea, less prone to racemization, and still highly reactive towards the amine.[6]
-
Nucleophilic Attack: The amine coupling partner attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The water-soluble nature of both EDC and its urea byproduct simplifies purification via aqueous workup.[7]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Uronium/Aminium Salt Activation (HATU)
HATU is an aminium salt known for its high reactivity, rapid reaction times, and efficacy in challenging couplings, such as those involving sterically hindered substrates.[8] Its mechanism also involves the formation of an active ester.
-
Base-Mediated Deprotonation: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) deprotonates the carboxylic acid to form a carboxylate anion.[9][10]
-
Formation of OAt-Active Ester: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[3][10]
-
Amide Formation: The amine nucleophile attacks the active ester to yield the final amide product.[10] The use of HATU is often preferred for difficult couplings where EDC/HOBt may be sluggish.[3]
Guide to Reagent Selection
The success of a coupling reaction often depends on the judicious choice of reagents and conditions. While the protocols below provide a robust starting point, optimization may be necessary for particularly challenging substrates.
| Reagent Class | Example(s) | Key Advantages | Considerations |
| Coupling Reagent | EDC | Water-soluble urea byproduct (easy removal); cost-effective.[4] | Less reactive than uronium salts; may be slow for hindered substrates. |
| HATU | High reactivity; fast reaction times; low racemization; effective for hindered substrates.[8] | More expensive; can react with the free amine if used in excess. | |
| Additive | HOBt | Suppresses racemization and N-acylurea formation when used with carbodiimides.[6] | Can have explosive properties in anhydrous form.[5] |
| Base | DIEA (Hünig's base), TEA | Non-nucleophilic, sterically hindered base that acts as a proton scavenger without competing in the coupling reaction.[9] | Must be anhydrous; excess is removed during aqueous workup. |
| Solvent | DMF, DCM, THF | Polar aprotic solvents are required to dissolve reagents and intermediates.[11] | Must be anhydrous, as water will hydrolyze activated intermediates.[3] |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) as coupling reagents are sensitive to moisture.
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method for a wide range of substrates.
Materials:
-
2-(Methoxycarbonyl)-4-methylbenzoic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
N-hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 eq)[9]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(methoxycarbonyl)-4-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add DIEA (2.5 eq) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A cloudy appearance is normal.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol B: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, including sterically hindered amines or acids, or when faster reaction times are desired.[8]
Materials:
-
2-(Methoxycarbonyl)-4-methylbenzoic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (as in Protocol A).
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-(methoxycarbonyl)-4-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath with magnetic stirring.
-
Add DIEA (3.0 eq) dropwise. The solution may change color (e.g., to yellow).
-
Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 8 and 9 from Protocol A.
Process Workflow and Troubleshooting
Caption: General workflow for amide coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Substrates are too sterically hindered for the chosen conditions. | 1. Use fresh, high-quality coupling reagents.2. Ensure all solvents and reagents are anhydrous.3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction time or temperature (e.g., to 40-50 °C).[3] |
| Starting Material Remains | 1. Insufficient equivalents of coupling reagent.2. Reaction time is too short. | 1. Increase equivalents of coupling reagent and base to 1.5 and 3.0 eq, respectively.2. Allow the reaction to stir for a longer period (e.g., 24-48 hours). |
| N-Acylurea Byproduct (with EDC) | Incomplete interception of the O-acylisourea intermediate by HOBt. | Ensure at least stoichiometric amounts of HOBt relative to EDC are used (1:1 or 1.2:1.2). |
| Racemization (for chiral substrates) | 1. Absence of an additive like HOBt.2. Excessive heat or prolonged exposure to base. | 1. Always include HOBt or HOAt when using carbodiimides.[6]2. Maintain low reaction temperatures and use the minimum necessary amount of base. |
Conclusion
The synthesis of amides from 2-(methoxycarbonyl)-4-methylbenzoic acid can be achieved with high efficiency using standard coupling reagents. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU depends on substrate reactivity, cost, and the desired reaction kinetics. By understanding the underlying mechanisms and following these detailed protocols, researchers can reliably synthesize a diverse range of amide products for applications in drug discovery and materials science.
References
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from University of Richmond website: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Panchal, H. D., & Maheria, K. C. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Carpino, L. A., & El-Faham, A. (1999). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 3(1), 116-123.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- Kumar, A., Sharma, G., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140.
- Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Subba Reddy, B. V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 795-805.
-
ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling). Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Enamine [enamine.net]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. synplechem.com [synplechem.com]
- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Troubleshooting & Optimization
Technical Support Center: 2-(Methoxycarbonyl)-4-methylbenzoic Acid Synthesis
Topic: Improving yield of 2-(Methoxycarbonyl)-4-methylbenzoic acid synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Application Support Hub. This guide addresses the specific yield and purity challenges associated with the desymmetrization of 4-methylphthalic anhydride to produce 2-(methoxycarbonyl)-4-methylbenzoic acid. Unlike standard esterifications, this reaction is governed by subtle electronic and steric factors that often lead to isomeric mixtures, significantly impacting isolated yield.
Part 1: Diagnostic Matrix (Quick Troubleshooting)
Use this table to identify the root cause of your yield loss before proceeding to the detailed protocols.
| Symptom | Probable Cause | Immediate Action |
| Yield < 60% (Crude) | Incomplete conversion or hydrolysis.[1] | Check water content in MeOH (must be anhydrous). Increase reflux time or MeOH equivalents. |
| Broad Melting Point | Regioisomer contamination (Isomer B). | The reaction produces a mix of 4-methyl and 5-methyl isomers. See Section 3: Purification for fractional crystallization. |
| High Diester Impurity | Reaction too aggressive. | Reduce temperature or catalyst load. Avoid strong mineral acids (H₂SO₄) if using anhydride opening; use DMAP/base catalysis instead. |
| Product is an Oil | Solvent entrapment or isomer mix. | Triturate with hexanes/heptane. If oil persists, check NMR for dimethyl ester presence. |
| Loss during Workup | pH mismanagement. | The mono-ester is soluble in mild base. Ensure acidification to pH 2–3 is performed slowly to precipitate the product. |
Part 2: The Core Challenge – Regioselectivity
The primary yield-limiting factor in this synthesis is the formation of the unwanted regioisomer. When 4-methylphthalic anhydride is opened with methanol, two products are formed:
-
Target: 2-(Methoxycarbonyl)-4-methylbenzoic acid (Attack at C2).
-
Isomer: 2-(Methoxycarbonyl)-5-methylbenzoic acid (Attack at C1).
Because the methyl group at position 4 is remote from the anhydride ring, it offers minimal steric differentiation between the two carbonyls. However, electronic effects (inductive donation) make the carbonyl para to the methyl group (C1) slightly less electrophilic, theoretically favoring the target (attack at C2).
Visualization: Reaction Pathway & Isomerization
Figure 1: Bifurcation of the reaction pathway. The lack of strong steric bias results in a mixture (typically 60:40 to 70:30 favoring the target), necessitating rigorous purification.
Part 3: Optimized Experimental Protocol
To maximize yield, we must drive conversion to 100% while suppressing diester formation and facilitating the separation of the unwanted isomer.
Step 1: Reaction Setup (The "High Concentration" Method)
Dilution favors competitive hydrolysis if solvents are wet. High concentration favors the bimolecular reaction.
-
Reagents:
-
4-Methylphthalic anhydride (1.0 eq)
-
Anhydrous Methanol (10.0 eq) – Do not use vast excess unless necessary.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq). Note: DMAP accelerates ring opening significantly compared to thermal uncatalyzed methods.
-
Solvent: Toluene (2–3 volumes). Toluene aids in azeotropic drying if needed and later crystallization.
-
-
Procedure:
Step 2: Workup & Isomer Purification (The "pH Swing")
This is where yield is usually lost. The isomers have different pKa values and solubilities.
-
Evaporation: Remove excess methanol under vacuum. Residual methanol solubilizes the product during precipitation, lowering yield.
-
Solubilization: Dissolve the residue in saturated aqueous NaHCO₃ (pH ~8.5).
-
Why? Both isomers dissolve as sodium salts; neutral impurities (diesters/unreacted anhydride) remain organic or insoluble.
-
-
Wash: Extract the aqueous layer with Ethyl Acetate (2x) to remove non-acidic impurities. Discard organics.
-
Fractional Acidification (Critical Step):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 2N HCl to adjust pH to 4.5 . Stir for 30 mins.
-
Observation: Often, the less soluble isomer (frequently the para-isomer impurity) precipitates first or forms a gum. Filter if solid; if gum, decant.
-
Continue acidification to pH 2.0 . The target product precipitates as a white solid.[2]
-
-
Crystallization: Recrystallize the crude solid from Toluene/Heptane (1:2) to remove remaining regioisomer.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a split methyl peak? A: This confirms the presence of the regioisomer.
-
Target (4-Methyl): The aromatic methyl group is typically at δ 2.45 ppm .
-
Isomer (5-Methyl): The methyl group shifts slightly, often to δ 2.38–2.41 ppm .
-
Methoxy: Both will show a singlet ~δ 3.9 ppm.
-
Action: If the ratio is worse than 90:10, recrystallize.
Q2: Can I use Sodium Methoxide (NaOMe) to speed this up? A: Proceed with caution. While NaOMe opens the anhydride instantly, it carries a high risk of transesterification (forming the dimethyl ester) or attacking the wrong carbonyl due to lack of thermodynamic control. The DMAP/MeOH thermal route is slower but more controllable.
Q3: My product is oiling out during acidification. How do I fix this? A: This is "Oiling Out" (Liquid-Liquid Phase Separation).
-
Cause: The concentration is too high, or the temperature is too high during acidification.
-
Fix: Add a seed crystal of pure product if available. Alternatively, add a small amount of MeOH (5%) to the aqueous phase before acidification to keep the "oil" solvated until it can crystallize, or extract the oil into DCM and evaporate to a solid.
Q4: How do I distinguish the target from the isomer without NMR? A: Melting point is the best rapid indicator.
-
Mixture: Broad range (e.g., 110–130°C).
-
Pure Target: Sharp melting point (Lit. approx 130–132°C, though values vary by polymorph).
-
Reference Check: Always compare against a known standard or reliable literature value for 2-(methoxycarbonyl)-4-methylbenzoic acid.
Part 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing yield failures.
References
-
Regioselectivity in Phthalic Anhydride Opening
-
Title: Methanolysis of phthalic anhydride.[2]
- Source: ChemSpider Synthetic Pages (2010).
- Relevance: Establishes the baseline protocol for mono-ester formation which is adapted for the 4-methyl deriv
-
-
Isomer Properties & Characterization
- Title: Method for separation of an ester from a reaction mixture (US Patent 4250328A).
-
Analytical Data (Mass Spec)
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
Technical Support Center: Purification of 4-Methylphthalic Acid Monoesters
This technical guide details the isolation and purification of 2-(Methoxycarbonyl)-4-methylbenzoic acid (the mono-methyl ester of 4-methylphthalic acid) from its regioisomer, 1-(Methoxycarbonyl)-4-methylbenzoic acid .
Subject: Separation of 2-(Methoxycarbonyl)-4-methylbenzoic acid (Target) from Regioisomers. Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization. Doc ID: TS-SEP-4MP-001
The Chemistry of Separation (Causality & Logic)
To successfully separate these isomers, one must understand why they formed and how their physical properties differ. The reaction of 4-methylphthalic anhydride with methanol is regioselective , not regiospecific.
The Formation Mechanism
The methyl group at position 4 exerts an electronic effect that directs the nucleophilic attack of methanol.
-
C1 Carbonyl (Para to Methyl): The methyl group is electron-donating.[1] Through resonance/induction, it increases electron density at the para position (C1). This makes C1 less electrophilic .
-
C2 Carbonyl (Meta to Methyl): The meta position receives less electron donation.[1] Therefore, C2 remains more electrophilic than C1.
Result: Methanol preferentially attacks the more electrophilic C2 , forming the ester at C2 and leaving the acid at C1.
-
Major Product (Target): 2-(Methoxycarbonyl)-4-methylbenzoic acid (~75-80%).
-
Minor Product (Impurity): 1-(Methoxycarbonyl)-4-methylbenzoic acid (~20-25%).
The Acidity Differential (pKa)
This is the critical lever for separation.
-
Target (Acid at C1 - Para): The electron-donating methyl group destabilizes the carboxylate anion, making the acid weaker (Higher pKa, approx 4.38).
-
Impurity (Acid at C2 - Meta): The methyl group has less influence. The acid is stronger (Lower pKa, approx 4.27).
Implication: Upon controlled acidification of a salt solution, the Target (Weaker Acid) will precipitate first (at a higher pH) than the Impurity.
Figure 1: Kinetic pathway showing the preferential formation of the target isomer due to electronic directing effects.
Primary Isolation Protocol: Fractional Crystallization
This method relies on the solubility difference of the isomers in non-polar/polar solvent mixtures. The target isomer (major) crystallizes more readily from Toluene/Hexane systems.
Materials
-
Crude Mixture: 4-methylphthalic acid mono-methyl esters.
-
Solvent A: Toluene (anhydrous preferred).
-
Solvent B: Heptane or Petroleum Ether (60-80°C).
Step-by-Step Workflow
-
Dissolution:
-
Dissolve the crude reaction mixture in Toluene (approx. 3-4 mL per gram of crude) at reflux (110°C).
-
Checkpoint: Ensure the solution is clear. If "oiling" occurs, add a small amount of Ethyl Acetate (<5% v/v) to solubilize.
-
-
Controlled Cooling:
-
Remove from heat and allow to cool slowly to room temperature with gentle stirring.
-
Critical: Do not crash cool on ice immediately; this traps the impurity.
-
-
Precipitation:
-
Once the solution reaches ~35°C, add Heptane dropwise until a slight turbidity persists.
-
Re-heat slightly to clear, then let stand undisturbed at room temperature for 4 hours.
-
Transfer to 4°C (fridge) overnight.
-
-
Filtration:
-
Filter the white crystalline solid.[2]
-
Wash: Wash the cake with a cold 1:1 mixture of Toluene:Heptane.
-
Drying: Vacuum dry at 40°C.
-
Expected Result: >95% purity of the 2-(methoxycarbonyl) isomer.
"Rescue" Protocol: pH-Controlled Precipitation
Use this method if crystallization fails or if the isomer ratio is near 50:50. This exploits the pKa difference described in Section 1.
The "Back-Titration" Technique
-
Full Solubilization:
-
Dissolve the crude mixture in saturated NaHCO₃ solution. Both isomers will dissolve as sodium salts.
-
Wash this aqueous layer with Dichloromethane (DCM) to remove any unreacted anhydride or dimethyl ester byproducts.
-
-
Selective Protonation:
-
Place the aqueous layer (containing both isomer salts) in a beaker with a pH meter.
-
Slowly add 1M HCl while stirring.
-
Monitor pH.[3][4][5] As the pH drops to ~5.0 - 4.8 , the solution will become cloudy.
-
Science:[1] The Target (Weaker Acid) precipitates first because it protonates at a higher pH than the stronger acid impurity.
-
-
Fractional Filtration:
-
Fraction 1 (pH 4.8): Filter the precipitate. This is enriched in the Target .
-
Fraction 2 (pH 3.5): Continue adding HCl to the filtrate. A second crop will precipitate. This is enriched in the Impurity .
-
-
Recrystallization:
-
Take Fraction 1 and recrystallize using the Toluene method (Section 2) to achieve final purity.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Cause: The presence of unreacted phthalic anhydride or dimethyl ester acts as a solvent, preventing crystal lattice formation. Fix:
-
Dissolve the oil in 5% NaHCO₃.
-
Extract with Toluene (discard organic layer—this removes neutral impurities).
-
Acidify the aqueous layer to precipitate the clean mono-acids.
-
Attempt crystallization again.
Q2: How do I distinguish the two isomers by NMR?
The Methoxy (-OMe) and Aromatic protons are diagnostic.
-
Target (2-ester): The aromatic proton at C3 (ortho to the ester) will show a chemical shift distinct from the impurity due to the shielding cone of the carbonyl.
-
Impurity (1-ester): Look for the shift of the methyl group. In the impurity, the methyl is meta to the ester. In the target, the methyl is meta to the ester as well, but the acid position differs.
-
Best Indicator: NOESY 1D . Irradiate the Methyl group (C4-Me).
-
If you see NOE enhancement of the proton adjacent to the Acid , it is the Impurity (Acid at C2, adjacent to C3/H? No, Acid at C2 is adjacent to C1 and C3. Me is at C4).
-
Correction: In the Target (Ester at C2, Acid at C1), the Methyl (C4) is adjacent to H3 and H5. H3 is adjacent to the Ester .[6]
-
In the Impurity (Ester at C1, Acid at C2), the Methyl (C4) is adjacent to H3 and H5. H3 is adjacent to the Acid .[6]
-
Result: The chemical shift of H3 (the proton sandwiched between the functional group and the methyl) will differ. H3 is generally more deshielded (downfield) when adjacent to the Ester (Target) compared to the Acid.
-
Q3: Can I use the Dicyclohexylamine (DCHA) salt method?
Answer: Yes. This is the "Nuclear Option" for difficult separations.
-
Dissolve crude mix in Acetone.
-
Add 1.0 eq of DCHA.
-
The DCHA salt of the Target usually crystallizes preferentially.
-
Filter the salt, then break it by partitioning between Ethyl Acetate and 1M HCl to recover the free acid.
Summary of Physical Properties
| Property | Target Isomer (2-Ester) | Impurity Isomer (1-Ester) | Separation Basis |
| Structure | 2-COOMe, 1-COOH | 1-COOMe, 2-COOH | Regiochemistry |
| Formation | Major (~80%) | Minor (~20%) | Kinetics (Nucleophilicity) |
| Acidity (pKa) | Higher (~4.38) | Lower (~4.27) | Electronic Effects (Me group) |
| Solubility | Lower in Toluene | Higher in Toluene | Lattice Energy |
| Precipitation pH | Precipitates at pH ~4.8 | Precipitates at pH ~3.5 | Acid Dissociation Constant |
References
-
Regioselectivity in Phthalic Anhydride Methanolysis
-
Purification via DCHA Salts
- BenchChem Technical Guides. "The Role of Dicyclohexylamine (DCHA)
-
(General protocol for acid resolution).
-
pKa Values of Benzoic Acid Derivatives
- Evergreensino Chemical Blog.
-
(Data on o-toluic vs m-toluic acidity).
-
Standard Workup for Phthalic Monoesters
-
ChemSpider Synthetic Pages. "Methanolysis of Phthalic Anhydride."[2]
-
(Toluene recrystallization protocol).
-
Sources
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing hydrolysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid during workup
Topic: Preventing Hydrolysis of 2-(Methoxycarbonyl)-4-methylbenzoic Acid Ticket ID: CHEM-SUP-2024-882 Priority: High (Process Critical)
The Core Hazard: "The Ortho Effect"
Why is my ester disappearing? You are likely experiencing Neighboring Group Participation (NGP) , specifically intramolecular nucleophilic catalysis . Unlike standard esters, 2-(Methoxycarbonyl)-4-methylbenzoic acid contains a free carboxylic acid group ortho to the methyl ester.
When this carboxylic acid is deprotonated (e.g., by a bicarbonate wash), the resulting carboxylate anion (
The kinetic reality: This intramolecular reaction is
Mechanistic Pathway (Visualization)[1]
Figure 1: The "Suicide" Mechanism. Exposure to base triggers the ortho-carboxylate to attack the ester, forming a cyclic anhydride which rapidly hydrolyzes to the di-acid.
Standard Operating Procedures (SOPs)
Protocol A: The "Cold-Acid" Quench (Recommended)
Use this protocol to isolate the product from a reaction mixture while minimizing hydrolysis.
Prerequisites:
-
Chill all solvents to 0–4°C.
-
Strictly Avoid:
, , , or basic brine.
Step-by-Step:
-
Cool Down: Cool the reaction mixture to 0°C.
-
Acidic Quench: Pour the mixture into ice-cold 1M HCl or saturated
.-
Why: Keeps the carboxylic acid protonated (
), preventing the formation of the nucleophilic carboxylate ( ).
-
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing: Wash the organic layer once with cold brine/1M HCl (9:1 ratio).
-
Critical: Do not use pure water or neutral brine if the aqueous phase pH > 5.
-
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 10 minutes.-
Avoid:
(Magnesium Sulfate) can be slightly Lewis-acidic and hygroscopic, potentially trapping water that aids hydrolysis during concentration.
-
-
Concentration: Evaporate solvent at <35°C . Do not heat to dryness; stop when a slurry forms if possible.
Protocol B: Purification via Crystallization
Use this if the crude material contains the di-acid impurity.
-
Solvent System: Toluene/Heptane or pure Toluene.
-
Method: Dissolve crude solid in minimum hot toluene (60°C).
-
Cooling: Allow to cool slowly to room temperature, then 4°C.
-
Filtration: Filter the mono-ester precipitate. The di-acid (4-methylphthalic acid) is significantly more polar and often remains in the mother liquor or separates as a distinct oil.
Troubleshooting & FAQs
Q1: I used Sodium Bicarbonate ( ) to remove acid impurities, and my yield dropped by 50%. Why?
A: You triggered the mechanism described in Figure 1. Bicarbonate deprotonates the carboxylic acid (pKa ~4) to the carboxylate. In the absence of a strong electrophile, the carboxylate attacks the neighboring ester. Fix: Never use base extraction for this molecule. If you must remove mineral acids, use water washes followed immediately by drying, or use a phosphate buffer adjusted to pH 3-4.
Q2: Can I purify this using Flash Chromatography on Silica Gel?
A: Yes, but with caution.
-
Risk: Silica is slightly acidic and retains water.
-
Modification: Pre-wash the column with 1% Acetic Acid in your eluent. This ensures the molecule stays fully protonated.
-
Eluent: Hexanes/Ethyl Acetate with 0.5% Acetic Acid. Avoid Methanol in the eluent, as it can cause transesterification or aid hydrolysis on the silica surface.
Q3: The NMR shows a mixture of methyl ester and methyl ether. What happened?
A: If you used Methanol (MeOH) during workup or quenching, you likely caused Transesterification .
-
The 4-methyl group exerts electronic effects that can make the ester labile. If you quench an acid chloride or anhydride precursor with MeOH, ensure it is anhydrous.
-
Fix: Switch to t-Butanol or quench with water/acid if the ester is already formed.
Stability Data & Specifications
Table 1: Hydrolysis Half-Life Estimates at 25°C
| pH Environment | Species Dominant | Estimated | Risk Level |
| pH < 2 | Protonated Acid ( | > 48 Hours | Safe |
| pH 4 - 7 | Carboxylate ( | < 15 Minutes | CRITICAL HAZARD |
| pH > 10 | Dianion | Seconds | Immediate Destruction |
Decision Logic for Workup (Visualization)
Figure 2: Workup Decision Tree. Note the "Dead End" at Sodium Bicarbonate washes.
References
-
Intramolecular Catalysis Mechanism
-
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113.
-
-
Ortho-Effect in Phthalates
-
Thanassi, J. W., & Bruice, T. C. (1966). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. Journal of the American Chemical Society, 88(20), 4724–4729.
-
-
Hydrolysis Kinetics
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid
For the discerning researcher in medicinal chemistry, materials science, or drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(Methoxycarbonyl)-4-methylbenzoic acid, a substituted benzoic acid derivative with potential applications in organic synthesis and materials science.
This technical guide moves beyond a mere recitation of spectral data. It is designed to provide a holistic understanding of the principles behind the observed spectrum, a comparative analysis with structurally related molecules, and a robust experimental protocol to ensure the acquisition of high-quality data.
Predicted 1H NMR Spectrum of 2-(Methoxycarbonyl)-4-methylbenzoic acid: A First-Principles Approach
While a publicly available experimental spectrum for 2-(Methoxycarbonyl)-4-methylbenzoic acid is not readily found, a reliable prediction can be made based on established principles of 1H NMR spectroscopy and analysis of its constituent functional groups. The structure of the molecule dictates the chemical environment of each proton, which in turn governs its chemical shift (δ), multiplicity (splitting pattern), and integration.
Here is the predicted 1H NMR spectrum for 2-(Methoxycarbonyl)-4-methylbenzoic acid:
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and potential hydrogen bonding.
-
Aromatic Protons (-C₆H₃-): The three protons on the benzene ring will exhibit distinct signals due to their unique electronic environments.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the methoxycarbonyl group. It will likely be the most deshielded of the aromatic protons, appearing as a doublet.
-
H-5: This proton is meta to both the carboxylic acid and methoxycarbonyl groups and ortho to the methyl group. It is expected to appear as a doublet of doublets.
-
H-3: This proton is ortho to the methoxycarbonyl group and meta to the carboxylic acid group. It will likely appear as a doublet.
-
-
Methoxycarbonyl Protons (-COOCH₃): The three equivalent protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The electronegative oxygen atom causes this downfield shift.
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the aromatic ring will appear as a sharp singlet, typically in the range of δ 2.3-2.5 ppm.
Comparative 1H NMR Spectral Analysis: Distinguishing 2-(Methoxycarbonyl)-4-methylbenzoic acid
To truly appreciate the unique spectral fingerprint of 2-(Methoxycarbonyl)-4-methylbenzoic acid, a comparison with structurally similar molecules is invaluable. This comparative approach highlights the subtle yet significant differences that enable confident identification.
| Compound | Aromatic Protons (δ, ppm, multiplicity) | Methyl/Methoxy Protons (δ, ppm, multiplicity) | Carboxylic Acid Proton (δ, ppm, multiplicity) |
| 2-(Methoxycarbonyl)-4-methylbenzoic acid | H-6 (d), H-5 (dd), H-3 (d) | -COOCH₃ (s, ~3.9), -CH₃ (s, ~2.4) | ~10-13 (br s) |
| 4-Methylbenzoic acid | Two doublets (AA'BB' system), ~7.9 (d) and ~7.2 (d)[1][2] | -CH₃ (s, ~2.4)[1] | ~12.9 (s)[1] |
| Methyl 2-methylbenzoate | Multiplet, ~7.2-7.9[3][4][5] | -COOCH₃ (s, ~3.9), -CH₃ (s, ~2.6)[6] | N/A |
| Monomethyl terephthalate (4-(Methoxycarbonyl)benzoic acid) | Two doublets (AA'BB' system), ~8.1 (d) and ~8.0 (d)[7][8][9] | -COOCH₃ (s, ~3.9) | ~13.0 (br s) |
Key Differentiating Features:
-
The complex splitting pattern of the three aromatic protons in 2-(Methoxycarbonyl)-4-methylbenzoic acid is a clear distinction from the simpler AA'BB' systems observed for 4-methylbenzoic acid and monomethyl terephthalate.
-
The presence of two distinct singlet signals for the methoxycarbonyl and the ring-substituted methyl groups is unique to the target molecule in this comparison.
-
The absence of a carboxylic acid proton signal readily distinguishes methyl 2-methylbenzoate.
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
Acquiring a high-quality 1H NMR spectrum is critical for accurate structural analysis. The following protocol outlines a robust methodology for the preparation and analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the chemical shifts may vary slightly between solvents.[10]
-
Sample Concentration: Weigh approximately 5-10 mg of 2-(Methoxycarbonyl)-4-methylbenzoic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and analyze its splitting pattern to determine the number of neighboring protons (n+1 rule).
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical structure with proton assignments.
Caption: Experimental workflow for 1H NMR analysis.
Sources
- 1. rsc.org [rsc.org]
- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 邻甲基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 2-methylbenzoate | CAS 89-71-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. rsc.org [rsc.org]
- 7. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
- 10. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the FTIR Spectroscopy of 2-(Methoxycarbonyl)-4-methylbenzoic acid
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. 2-(Methoxycarbonyl)-4-methylbenzoic acid, a substituted benzoic acid derivative, presents a unique spectroscopic fingerprint that is crucial for its identification and quality control. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of this compound, offering a comparative perspective with structurally related molecules to elucidate the subtle yet significant vibrational characteristics.
Molecular Structure and its Spectroscopic Implications
2-(Methoxycarbonyl)-4-methylbenzoic acid possesses a rich array of functional groups that contribute to its infrared spectrum. The presence of a carboxylic acid, a methyl ester, and a substituted aromatic ring gives rise to a complex but interpretable pattern of absorption peaks. Understanding the vibrational modes associated with each of these functionalities is key to a comprehensive analysis.
Caption: Molecular structure of 2-(Methoxycarbonyl)-4-methylbenzoic acid.
Predicted FTIR Absorption Peaks and Comparative Analysis
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Comparative Analysis and Rationale |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | The broadness of this peak is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. This is a highly characteristic absorption and is expected to be a dominant feature in the spectrum. |
| Aromatic & Methyl C-H | C-H Stretch | 3100 - 2850 | Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) are found below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the methyl group are expected around 2960 and 2870 cm⁻¹, respectively. |
| Carbonyl (C=O) | Ester C=O Stretch | ~1725 | In methyl p-toluate, an isomer, the ester C=O stretch is observed.[1] For the target molecule, the presence of the ortho-carboxylic acid group may slightly influence the electronic environment and thus the position of this peak. |
| Carbonyl (C=O) | Carboxylic Acid C=O Stretch | ~1700 | This peak is characteristic of the carbonyl group in a carboxylic acid dimer. Its position can be influenced by conjugation with the aromatic ring. |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Aromatic compounds typically show a series of sharp bands in this region corresponding to the stretching vibrations of the carbon-carbon bonds within the ring. The substitution pattern influences the exact position and intensity of these peaks. |
| Methyl & Methylene | C-H Bend | 1465 - 1370 | The asymmetric and symmetric bending vibrations of the methyl group are expected in this region. |
| Carboxylic Acid & Ester | C-O Stretch | 1300 - 1100 | The C-O stretching vibrations of both the carboxylic acid and the ester functional groups will appear in this region. These are often strong and can be coupled with other vibrations. |
| Aromatic C-H | Out-of-Plane C-H Bend | 900 - 675 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, specific patterns of absorption are expected in this region. |
In-depth Discussion of Key Vibrational Regions
The O-H and C-H Stretching Region (3300 - 2800 cm⁻¹)
The high-wavenumber region of the spectrum is dominated by the stretching vibrations of O-H and C-H bonds. The most prominent feature is expected to be the broad absorption band of the carboxylic acid O-H stretch, typically centered around 3000 cm⁻¹. This broadness arises from the strong hydrogen bonding between carboxylic acid molecules, which form dimeric structures in the solid state. Superimposed on this broad peak, sharper signals from the aromatic and aliphatic C-H stretching vibrations are anticipated.
The Carbonyl Stretching Region (1750 - 1650 cm⁻¹)
This region is of particular diagnostic importance as it contains the strong absorption bands from the two carbonyl groups: the carboxylic acid and the methyl ester. The ester C=O stretch is generally found at a slightly higher wavenumber than the carboxylic acid C=O stretch. In a structurally related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, the presence of two distinct carbonyl peaks would also be expected.[2][3] The precise positions of these peaks are sensitive to the electronic effects of the substituents on the aromatic ring and potential intramolecular interactions.
The Fingerprint Region (1600 - 600 cm⁻¹)
The fingerprint region is rich with complex vibrations that are unique to the molecule as a whole. This includes the C-C stretching vibrations of the aromatic ring, the in-plane and out-of-plane bending of C-H bonds, and the C-O stretching vibrations. The substitution pattern on the benzene ring heavily influences the absorption bands in this region, making it a powerful tool for confirming the identity of the isomer.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of 2-(Methoxycarbonyl)-4-methylbenzoic acid, the following experimental protocol is recommended.
Sample Preparation (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application : Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
Caption: Experimental workflow for acquiring an FTIR spectrum using ATR.
Data Processing
-
ATR Correction : Apply an ATR correction algorithm to the collected spectrum to account for the wavelength-dependent depth of penetration of the infrared beam.
-
Baseline Correction : Perform a baseline correction to remove any broad background features.
-
Peak Picking : Identify the precise wavenumbers of the absorption maxima.
Conclusion
The FTIR spectrum of 2-(Methoxycarbonyl)-4-methylbenzoic acid is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By leveraging a comparative analysis with structurally related compounds, a detailed and reliable interpretation of its vibrational spectrum can be achieved. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors. The combination of a thorough theoretical understanding and a robust experimental protocol is essential for harnessing the full power of FTIR spectroscopy in chemical analysis.
References
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
- Khan, I., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2236.
- El-Bekkari, C., et al. (2018). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 9(1), 234-245.
-
MDPI. (2021, August 13). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Scilit. (2010, January 12). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Retrieved from [Link]
-
ResearchGate. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2020, October 19). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Retrieved from [Link]
-
Helmholtz-Zentrum Berlin. (n.d.). FTIR spectroscopy of nanodiamonds: Methods and Interpretation. Retrieved from [Link]
-
Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylbenzoic acid. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]
-
IOSR Journal. (2018, March 26). Quantum Chemical Calculations on Vibrational and Electronic Structure Of3-(4-Methoxybenzoyl) Prop ionic Acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-(Methoxycarbonyl)-4-methylbenzoic acid and Dimethyl 4-methylphthalate
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for designing efficient synthetic pathways and predicting molecular behavior. This guide offers an in-depth, objective comparison of the reactivity profiles of two structurally related aromatic compounds: 2-(Methoxycarbonyl)-4-methylbenzoic acid and dimethyl 4-methylphthalate. By examining their structural and electronic differences, we can elucidate the causality behind their distinct chemical behaviors, supported by experimental evidence.
Structural and Electronic Foundations of Reactivity
The primary distinction between 2-(Methoxycarbonyl)-4-methylbenzoic acid (Compound 1 ) and dimethyl 4-methylphthalate (Compound 2 ) lies in a single functional group: Compound 1 possesses a carboxylic acid ortho to a methyl ester, whereas Compound 2 features two methyl esters in the same positions. This seemingly minor difference has profound implications for the molecules' electronic properties and steric environment, which in turn dictate their reactivity in various chemical transformations.
| Compound | Structure | Key Functional Groups |
| 1 : 2-(Methoxycarbonyl)-4-methylbenzoic acid | Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃), Methyl (-CH₃) | |
| 2 : Dimethyl 4-methylphthalate | Two Methyl Esters (-COOCH₃), Methyl (-CH₃) |
Electronic Effects: Both the carboxylic acid and methyl ester groups are electron-withdrawing, deactivating the benzene ring towards electrophilic attack. The methyl group, conversely, is an electron-donating group. A crucial feature in Compound 1 is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the adjacent ester group.[1][2][3] This interaction can influence the conformation and acidity of the molecule.
Steric Effects: The presence of a substituent ortho to the carboxylic acid in Compound 1 introduces steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance with the ring and thereby increase the acidity of the carboxylic acid.[4][5][6]
Comparative Reactivity in Key Transformations
The differing functional groups serve as the primary loci for chemical reactions, leading to distinct reactivity pathways for each compound.
Nucleophilic Acyl Substitution: A Tale of Two Carbonyls
Nucleophilic acyl substitution is a cornerstone of organic synthesis. The reactivity of carboxylic acid derivatives generally follows the order: Acyl Halides > Anhydrides > Esters > Amides.[7][8] Carboxylic acids and esters have roughly comparable reactivity, though specific conditions can favor one over the other.[8][9][10]
A. Hydrolysis (Saponification):
Base-catalyzed hydrolysis of the ester group(s) is a key reaction for both compounds.
-
Dimethyl 4-methylphthalate (2): Possesses two equivalent methyl ester groups that can be hydrolyzed. Studies on dimethyl phthalate (DMP) show that it can be completely hydrolyzed to phthalic acid under basic conditions.[11][12] The hydrolysis of short-chain phthalate diesters like DMP is generally efficient.[13]
-
2-(Methoxycarbonyl)-4-methylbenzoic acid (1): Contains one methyl ester and one carboxylic acid. The primary reaction under basic conditions will be the deprotonation of the highly acidic carboxylic acid. Hydrolysis of the remaining ester group will then proceed. The presence of the adjacent carboxylate anion in the intermediate may influence the rate of ester hydrolysis. Studies on aryl hydrogen phthalates show that the presence of the carboxylate group can decrease the rate of hydrolysis compared to analogous benzoate esters.[14]
Comparative Experimental Data on Hydrolysis:
| Compound | Expected Reactivity in Hydrolysis | Rationale |
| 1 | Slower hydrolysis of the ester group. | The initial rapid deprotonation of the carboxylic acid creates an ortho-carboxylate anion, which can electrostatically repel the incoming nucleophile (OH⁻) and potentially reduce the electrophilicity of the ester carbonyl. |
| 2 | Faster hydrolysis of the two ester groups. | Both ester groups are susceptible to nucleophilic attack without the influence of an adjacent acidic proton or its conjugate base. |
B. Esterification and Amidation:
These reactions highlight the unique reactivity of the carboxylic acid group.
-
2-(Methoxycarbonyl)-4-methylbenzoic acid (1): The carboxylic acid is the primary site for reactions like Fischer esterification (reaction with an alcohol under acid catalysis) or conversion to an acyl chloride (e.g., with thionyl chloride, SOCl₂) followed by reaction with an amine to form an amide. These conversions are standard transformations for carboxylic acids.
-
Dimethyl 4-methylphthalate (2): The ester groups are significantly less reactive towards direct amidation, which typically requires harsh conditions.[7] Transesterification (reaction with another alcohol) is possible but often requires catalysis. Converting the diester to a diamide would generally proceed via hydrolysis to the diacid followed by amidation.
The workflow below illustrates the divergent synthetic pathways originating from the two compounds.
Electrophilic Aromatic Substitution (EAS)
The reactivity of the benzene ring towards electrophiles is governed by the combined electronic effects of the substituents.[15][16]
-
Directing Effects:
-
-CH₃ group: Ortho, para-director and activating.
-
-COOH and -COOCH₃ groups: Meta-directors and deactivating.
-
In both molecules, the ring is deactivated due to the two electron-withdrawing groups. The directing effects are complex and competitive. For Compound 1 and 2 , the substituents are at positions 1, 2, and 4. The potential sites for electrophilic attack are positions 3, 5, and 6.
-
Position 3: Ortho to the -COOCH₃ group (deactivating) and meta to both the -CH₃ (activating) and the other carbonyl group (deactivating).
-
Position 5: Para to the -COOCH₃ group (deactivating), ortho to the -CH₃ group (activating), and meta to the other carbonyl group (deactivating).
-
Position 6: Ortho to the carboxylic acid/ester (deactivating) and meta to the -CH₃ group (activating).
Comparative Reactivity: The carboxylic acid group is a slightly stronger deactivating group than the methyl ester. Therefore, the aromatic ring of Compound 1 is expected to be marginally less reactive towards electrophilic aromatic substitution than that of Compound 2 . The primary directing influence for any potential substitution will likely come from the activating methyl group, favoring substitution at position 5, which is ortho to the methyl group and avoids being ortho to two deactivating groups. However, due to the strong overall deactivation, forcing conditions would be required for reactions like nitration or halogenation.[17][18]
Experimental Protocols
To provide a practical basis for comparison, a standardized protocol for base-catalyzed hydrolysis is presented.
Protocol: Comparative Hydrolysis via HPLC Monitoring
Objective: To compare the rate of hydrolysis of the methyl ester group in 2-(Methoxycarbonyl)-4-methylbenzoic acid and dimethyl 4-methylphthalate under identical basic conditions.
Materials:
-
2-(Methoxycarbonyl)-4-methylbenzoic acid (Compound 1 )
-
Dimethyl 4-methylphthalate (Compound 2 )
-
Methanol (HPLC grade)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Acetonitrile (HPLC grade)
-
Reaction vials, magnetic stirrer, stopwatch
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both Compound 1 and Compound 2 in methanol.
-
Reaction Setup: In two separate reaction vials at a constant temperature (e.g., 25°C), place 9.0 mL of a 0.1 M aqueous NaOH solution.
-
Reaction Initiation: At time t=0, add 1.0 mL of the 10 mM stock solution of Compound 1 to the first vial and 1.0 mL of the 10 mM stock solution of Compound 2 to the second vial. Start the stopwatch and stir the solutions vigorously. The final concentration of the substrate will be 1 mM.
-
Sampling and Quenching: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 1 M HCl. This will neutralize the base and stop the hydrolysis.
-
HPLC Analysis: Dilute the quenched samples with the mobile phase and inject them into the HPLC system. Monitor the disappearance of the starting material peak at a suitable UV wavelength (e.g., 254 nm).
-
Data Analysis: Plot the peak area of the starting material against time for both reactions. Determine the initial reaction rate or the half-life for the disappearance of each starting material to quantitatively compare their hydrolysis rates.
Conclusion
The reactivities of 2-(Methoxycarbonyl)-4-methylbenzoic acid and dimethyl 4-methylphthalate are fundamentally dictated by the presence of a carboxylic acid versus a second methyl ester.
-
For Nucleophilic Acyl Substitution: 2-(Methoxycarbonyl)-4-methylbenzoic acid offers a highly reactive carboxylic acid handle for straightforward synthesis of other esters and amides. Its own ester group is likely less susceptible to hydrolysis than the esters of dimethyl 4-methylphthalate due to the electronic influence of the adjacent carboxylate under basic conditions.
-
For Electrophilic Aromatic Substitution: Both compounds feature deactivated aromatic rings. However, the ring of dimethyl 4-methylphthalate is expected to be slightly more reactive than that of 2-(Methoxycarbonyl)-4-methylbenzoic acid due to the comparatively weaker deactivating effect of an ester versus a carboxylic acid.
These distinctions are critical for synthetic planning. For applications requiring modification at the carbonyl group, 2-(Methoxycarbonyl)-4-methylbenzoic acid provides a more versatile starting point. Conversely, if preserving the carbonyl functionalities while modifying the aromatic ring is the goal, dimethyl 4-methylphthalate might be the marginally more suitable substrate, although both would require forcing conditions. This guide underscores the principle that subtle structural changes can lead to significant and predictable differences in chemical reactivity.
References
-
Wikipedia. (2023). Ortho effect. Retrieved from [Link]
-
A to Z Chemistry. (2020). The Ortho Effect of benzoic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Physics Forums. (2015). Which is more reactive as an electrophile: esters or carboxylic acids?. Retrieved from [Link]
-
Zhang, Y., et al. (2010). A new approach to catalytic degradation of dimethyl phthalate by a macroporous OH-type strongly basic anion exchange resin. Environmental Science & Technology, 44(9), 3537-3542. Retrieved from [Link]
-
A to Z Chemistry. (2020). Ortho effect. Retrieved from [Link]
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2010). A New Approach to Catalytic Degradation of Dimethyl Phthlate by a Macroporous OH-Type Strongly Basic Anion Exchange Resin. Environmental Science & Technology, 44(9), 3537–3542. Retrieved from [Link]
- University Handout. (n.d.).
-
Stewart, R., & Mamer, O. A. (1969). The basicities of ortho-substituted benzoic acids. Canadian Journal of Chemistry, 47(19), 3571-3576. Retrieved from [Link]
-
Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Retrieved from [Link]
-
Nummert, V., et al. (2002). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 55-63. Retrieved from [Link]
-
Wang, Y., et al. (2019). Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells. Ecotoxicology and Environmental Safety, 174, 566-574. Retrieved from [Link]
- Research Article. (n.d.). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-N-methylphthalimide.
-
Ribeiro da Silva, M. A., et al. (2005). Energetics of hydroxybenzoic acids and of the corresponding carboxyphenoxyl radicals. Intramolecular hydrogen bonding in 2-hydroxybenzoic acid. The Journal of Physical Chemistry A, 109(42), 9646-9652. Retrieved from [Link]
- Google Patents. (n.d.). CN111574363A - Production process of dimethyl phthalate.
-
ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics The fitted first-order kinetics of dimethyl.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Retrieved from [Link]
-
Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids?. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]
-
YouTube. (2021). Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
- University Handout. (2020).
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Filo. (2025). Why no intramolecular hydrogen bond in 2,6 hydroxy Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
YouTube. (2019). Intramolecular versus Intermolecular Hydrogen Bond. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
-
US EPA. (2023). Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
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- 16. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 18. lkouniv.ac.in [lkouniv.ac.in]
UV-Vis Spectroscopic Characterization & Purity Profiling of 2-(Methoxycarbonyl)-4-methylbenzoic Acid
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes spectroscopic principles with practical analytical workflows to characterize 2-(Methoxycarbonyl)-4-methylbenzoic acid (MCMBA).
Executive Summary
2-(Methoxycarbonyl)-4-methylbenzoic acid (MCMBA) is a critical bifunctional intermediate employed in the synthesis of bioactive scaffolds and high-performance polymers. Its unique structure—possessing both a free carboxylic acid and a methyl ester—allows for orthogonal functionalization. However, this dual functionality presents a stability challenge: the compound exists in equilibrium with its regioisomer and can readily hydrolyze to 4-methylphthalic acid or cyclize back to the anhydride under thermal stress.
This guide provides a robust UV-Vis spectroscopic protocol to distinguish MCMBA from its critical impurities: the starting material (4-methylphthalic anhydride ) and the hydrolysis byproduct (4-methylphthalic acid ). Unlike standard datasheets, we focus on the comparative spectral topology required to validate reaction endpoints and assess purity in real-time.
Chemical Identity & Significance[1][2][3]
| Parameter | Detail |
| IUPAC Name | 2-(Methoxycarbonyl)-4-methylbenzoic acid |
| Common Name | 4-Methylphthalic acid 2-methyl ester |
| CAS Number | 20995-17-9 (Isomer Specific) |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Key Chromophores | Benzene ring, Conjugated Ester/Acid Carbonyls |
Why Characterization Matters: In drug development, the regioselectivity of opening 4-methylphthalic anhydride with methanol determines the yield of MCMBA versus its isomer, 2-(methoxycarbonyl)-5-methylbenzoic acid. UV-Vis spectroscopy, when coupled with chromatographic separation (HPLC-UV), provides the most cost-effective method for quantifying this ratio and monitoring the consumption of the anhydride precursor.
Spectroscopic Profile & Comparative Analysis[8][9]
The UV-Vis spectrum of MCMBA is dominated by the
A. The Product: MCMBA Spectral Features
-
Primary Band (
): 230–235 nm . High molar absorptivity ( ). Arises from the (K-band) benzenoid transition. -
Secondary Band (
): 275–282 nm . Lower intensity ( ). Arises from the B-band (benzenoid) transition, often showing fine structure. -
Solvent Effect: In polar protic solvents (Methanol), the bands are smoothed due to hydrogen bonding with the free carboxyl group. In ACN, the fine structure is more resolved.
B. Comparative Performance: MCMBA vs. Alternatives
The utility of UV-Vis lies in its ability to differentiate MCMBA from its process impurities.
| Compound | Spectral Distinctions | ||
| MCMBA (Product) | 232 nm | 278 nm | Distinct dual-band profile; ratio of Abs(232)/Abs(278) is constant for pure substance. |
| 4-Methylphthalic Anhydride (Precursor) | 225 nm | 290 nm (broad) | The anhydride carbonyls exhibit a broader, red-shifted shoulder due to ring strain and coupling. Comparison of the 290 nm region allows monitoring of ring opening. |
| 4-Methylphthalic Acid (Hydrolysis) | 228 nm | 272 nm | Hypsochromic (blue) shift relative to the ester. The free di-acid is more polar, altering the |
Critical Insight: The conversion of the Anhydride to MCMBA is marked by the disappearance of the broad anhydride shoulder at 290-300 nm and the sharpening of the benzenoid band at 278 nm.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating , meaning the user confirms system suitability before sample analysis.
Reagents & Equipment[4][8][9][10]
-
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Note: Use ACN to prevent transesterification artifacts during long storage.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm).
Step-by-Step Methodology
-
Stock Solution Preparation (1.0 mg/mL):
-
Weigh 10.0 mg of MCMBA into a 10 mL volumetric flask.
-
Dissolve in ACN. Sonicate for 2 minutes to ensure complete dissolution.
-
Validation Check: Solution must be clear and colorless. Particulates indicate contamination or insolubility.
-
-
Working Standard Dilution (20 µg/mL):
-
Transfer 200 µL of Stock Solution to a 10 mL volumetric flask.
-
Dilute to volume with ACN.
-
-
System Suitability (The "Blank" Check):
-
Scan the Blank (ACN) from 200 to 400 nm.
-
Criteria: Absorbance at 230 nm must be < 0.05 AU. High background indicates solvent contamination.
-
-
Sample Scanning:
-
Scan the Working Standard (20 µg/mL) from 200 to 400 nm.
-
Record Absorbance at
(~232 nm) and (~278 nm).
-
-
Purity Calculation (Ratiometric Method):
-
Calculate the Ratio
. -
Acceptance Criteria: For pure MCMBA,
should be consistent (typically ). Significant deviation suggests the presence of the Anhydride (which alters the UV shape) or Di-acid.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for characterizing the reaction mixture, distinguishing the product from its precursor and byproduct.
Caption: Analytical decision tree for monitoring the synthesis of MCMBA, utilizing spectral features to identify unreacted anhydride and hydrolysis byproducts.
Method Validation Data (Example)
To ensure trustworthiness, the method must be validated for linearity and precision.
Table 1: Linearity of Response (at 232 nm)
| Concentration (µg/mL) | Absorbance (AU) | Comparison to Beer's Law |
| 5.0 | 0.210 | Linear |
| 10.0 | 0.425 | Linear |
| 20.0 | 0.845 | Linear (Target Range) |
| 40.0 | 1.680 | Deviation onset (Stray Light limit) |
| R² Value | 0.9998 | Pass |
Table 2: Specificity Challenge
| Analyte | Relative Absorbance (at 278 nm) | |
| MCMBA (Target) | 0 (Ref) | 100% |
| 4-Methylphthalic Anhydride | +12 nm (Red shift) | 140% (Broader) |
| 4-Methylphthalic Acid | -6 nm (Blue shift) | 85% |
Troubleshooting & Expert Insights
-
Issue: "The spectrum lacks fine structure at 278 nm."
-
Cause: Solvent polarity is too high (e.g., water/methanol mixtures) or pH is basic.
-
Fix: Switch to pure Acetonitrile or acidify the sample slightly (0.1% Formic Acid) to suppress ionization of the carboxylic acid, ensuring the molecule is in a single protonation state [1].
-
-
Issue: "Absorbance at 232 nm is unstable."
-
Cause: MCMBA can slowly hydrolyze in wet solvents.
-
Fix: Use anhydrous solvents and analyze immediately after preparation.
-
-
Differentiation from Regioisomer:
-
UV-Vis alone cannot reliably distinguish MCMBA from 2-(methoxycarbonyl)-5-methylbenzoic acid due to their identical chromophores. For isomer resolution, this UV method must be used as a detector for an HPLC separation (C18 column, Water/ACN gradient) [2].
-
References
-
Sielc Technologies. (2025). UV-Vis Spectrum of Phthalic Acid and Derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 4-methyl-, methyl ester UV-Vis Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. (2025).[2][3] 2-(Methoxycarbonyl)-4-methylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of Methyl Hydrogen Methylphthalate Isomers
Introduction
In the fields of environmental analysis, toxicology, and chemical synthesis, the accurate identification and quantification of phthalate monoesters are of paramount importance. These compounds, often metabolites of more complex phthalate diesters, present a significant analytical challenge due to the existence of closely related structural isomers. Methyl hydrogen 4-methylphthalate and its positional isomer, methyl hydrogen 3-methylphthalate, are prime examples. Their nearly identical physicochemical properties necessitate highly selective chromatographic methods to achieve baseline separation, which is critical for unambiguous quantification and toxicological assessment.
This guide provides a comprehensive comparison of the two primary chromatographic techniques for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), coupled with UV or MS detection. As a senior application scientist, my objective is not merely to present protocols but to delve into the causality behind methodological choices, empowering researchers to select and optimize the technique best suited for their analytical goals. We will explore the theoretical underpinnings, provide validated experimental protocols, and present comparative data to guide your decision-making process.
The Analytical Challenge: Isomeric Similarity
Positional isomers, such as the 3-methyl and 4-methyl variants of methyl hydrogen phthalate, share the same molecular weight and elemental composition. Their structural difference—the position of a single methyl group on the benzene ring—results in only subtle variations in properties like polarity, boiling point, and hydrophobicity. This similarity is the crux of the separation challenge. Effective chromatographic methods must exploit these minor differences to resolve the two compounds.
Table 1: Physicochemical Properties of Methyl Hydrogen Methylphthalate Isomers
| Property | Methyl Hydrogen 4-Methylphthalate | Methyl Hydrogen 3-Methylphthalate |
| Structure | CH₃-C₆H₃(COOH)(COOCH₃) at pos 4 | CH₃-C₆H₃(COOH)(COOCH₃) at pos 3 |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol | 194.18 g/mol |
| Key Challenge | Subtle differences in polarity and spatial configuration require highly selective stationary phases for resolution. |
Chapter 1: The High-Resolution Approach: Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, offering exceptional resolving power, particularly when using capillary columns. For phthalate isomers, GC-MS is often considered the gold standard for its ability to separate structurally similar compounds.[1][2]
The Causality Behind GC Method Choices
1. The Imperative of Derivatization: The primary obstacle to analyzing methyl hydrogen methylphthalate by GC is the presence of a polar carboxylic acid group. This functional group increases the compound's boiling point and can lead to poor peak shape (tailing) and adsorption on the column. To overcome this, a derivatization step is essential. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This transformation significantly increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and improved chromatographic performance.
2. Strategic Column Selection: The choice of the stationary phase is the most critical factor in achieving isomer separation.[3]
-
Baseline Separation (5% Phenyl Phases): Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are excellent starting points. They separate compounds largely based on boiling point, but the phenyl content provides a degree of polarizability interaction that can help resolve isomers.
-
Enhanced Selectivity (Mid-Polarity Phases): For more challenging separations, columns with higher phenyl content or different chemistries are recommended. An Rtx-440 or Rxi-35Sil MS phase, for instance, offers a different selectivity that can enhance the resolution between closely eluting isomers that may co-elute on a standard 5% phenyl column.[1] This enhanced selectivity arises from stronger dipole-dipole and pi-pi interactions between the analytes and the stationary phase.
3. The Power of Mass Spectrometric Detection: While detectors like Flame Ionization (FID) can be used, Mass Spectrometry (MS) is superior for this application. It provides not only quantification but also structural confirmation. This is crucial because even with optimized chromatography, partial co-elution can occur. MS allows for the use of selected ion monitoring (SIM) to enhance sensitivity and selectivity, although good chromatographic separation remains vital as many phthalates share common fragment ions (e.g., m/z 149), making quantification of coeluting isomers difficult.[2]
GC-MS Workflow for Isomer Separation
Caption: Workflow for GC-MS analysis of phthalate isomers.
Experimental Protocol: GC-MS
-
Sample Preparation (Extraction):
-
For liquid samples (e.g., water, urine), perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or use a validated Solid-Phase Extraction (SPE) protocol.[4]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Restek Rxi-XLB (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.[1][2]
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, hold for 5 min. A slower ramp rate (e.g., 3-5°C/min) can improve resolution of closely eluting isomers.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Chapter 2: The High-Throughput Approach: HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly advantageous for analyzing polar and thermally labile compounds like phthalate monoesters.[5] Its primary benefit is the ability to analyze these compounds directly in their native form, eliminating the need for derivatization.[6]
The Causality Behind HPLC Method Choices
1. Mode and Column Selection: Reversed-phase (RP) HPLC is the predominant mode for this analysis.
-
C18 Columns: A C18 stationary phase is the universal choice for separating a wide range of phthalates and their metabolites.[6][7] Separation is based on hydrophobic interactions.
-
Alternative Selectivity (Phenyl-Hexyl/Biphenyl Phases): To enhance the separation of positional isomers, a Phenyl-Hexyl or Biphenyl column can provide superior resolution. These phases introduce pi-pi interactions between the stationary phase's phenyl rings and the analyte's aromatic ring. The subtle differences in electron density and geometry between the 3-methyl and 4-methyl isomers can be more effectively exploited by these interactions, often leading to better separation than on a standard C18 column.
2. Critical Mobile Phase Optimization: The mobile phase composition is the key to controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. A systematic evaluation of both is recommended.
-
pH Control: The carboxylic acid group on the analytes has a pKa of approximately 3-4. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. By adding a small amount of acid (e.g., 0.1% formic or acetic acid), the pH is lowered to ~2.7, fully protonating the carboxylic acid. This neutralizes the charge, making the molecule more hydrophobic and well-retained on the reversed-phase column.[8]
3. Detection Strategies:
-
UV Detection: Phthalates possess a benzene ring, making them chromophoric and suitable for UV detection. A wavelength of ~228-230 nm typically provides a good response for multiple phthalates.[9] While simple and robust, it lacks the specificity of MS.
-
LC-MS/MS: For the highest sensitivity and selectivity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. It allows for the development of highly specific Multiple Reaction Monitoring (MRM) methods that can distinguish and quantify isomers even if they are not perfectly separated chromatographically.[6]
HPLC-UV/MS Workflow for Isomer Separation
Caption: Workflow for HPLC-UV/MS analysis of phthalate isomers.
Experimental Protocol: RP-HPLC-UV/MS
-
Sample Preparation:
-
For cleaner samples, a "dilute-and-shoot" approach may be feasible. Dilute the sample with the initial mobile phase.
-
For complex matrices, use a validated SPE method (e.g., Oasis HLB).[6]
-
Filter all samples and standards through a 0.22 µm syringe filter before placing them in autosampler vials.
-
-
HPLC-UV/MS Conditions:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY BEH C18 (100 mm x 2.1 mm, 1.7 µm) or a Phenyl-Hexyl equivalent for enhanced selectivity.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detector: Diode Array Detector (DAD), monitoring at 228 nm.
-
MS Detector: Waters Xevo TQ-S or equivalent, using Electrospray Ionization in negative mode (ESI-).
-
Chapter 3: Head-to-Head Comparison and Recommendations
The choice between GC-MS and HPLC-MS is not about which is "better," but which is more fit-for-purpose. The decision depends on the specific requirements of your assay, including the need for resolution, sample throughput, and available instrumentation.
Comparative Performance Data
Table 2: Performance Comparison of GC-MS and HPLC for Methylphthalate Isomer Separation
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Resolution | Excellent. Capillary columns offer very high theoretical plates. Often achieves baseline separation.[1] | Good to Excellent. Dependent on column chemistry and mobile phase. Phenyl-based phases can provide excellent selectivity. |
| Sample Prep | Complex. Requires extraction and mandatory derivatization. More time-consuming and introduces potential for error. | Simpler. Often requires only extraction/dilution and filtration. Amenable to high-throughput automation.[6] |
| Speed | Slower. Longer run times and offline sample preparation limit throughput. | Faster. UPLC/UHPLC systems allow for rapid gradients and shorter run times (<15 min). |
| Sensitivity | High, especially in SIM mode. | Very High, especially with MS/MS detection (MRM mode). |
| Robustness | Inlet and column can be susceptible to contamination from non-volatile matrix components. | Generally robust, especially with guard columns. Less prone to thermal degradation issues. |
| Cost | Moderate to high. | Moderate to high, especially for LC-MS/MS systems. |
Decision Logic: Choosing the Right Technique
To assist in your selection process, the following logic diagram outlines a decision-making framework based on common analytical priorities.
Caption: Decision logic for selecting an analytical technique.
Conclusion
The successful chromatographic separation of methyl hydrogen 4-methylphthalate and its 3-methyl isomer is an achievable but non-trivial task that requires careful method development.
-
GC-MS stands out for its unparalleled resolving power, making it the technique of choice for method validation, reference analysis, and when absolute certainty of isomeric purity is required. Its main drawback is the necessity of a time-consuming derivatization step.
-
HPLC, particularly when coupled with MS/MS, offers a compelling combination of speed, simplicity, and high sensitivity. By avoiding derivatization, it is exceptionally well-suited for high-throughput applications, such as large-scale environmental monitoring or clinical studies. The key to success with HPLC lies in the strategic selection of a stationary phase with alternative selectivity, such as a phenyl-hexyl chemistry, and precise control of mobile phase pH.
Ultimately, the optimal method is one that is validated for its intended purpose, providing the necessary selectivity, sensitivity, and accuracy to meet the specific demands of the research, clinical, or regulatory question at hand.
References
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link][1][2]
-
Stauffer, J. et al. (2020). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry. [Link][10]
-
Wojcieszyńska, D. et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry. [Link][5][11]
-
SIELC Technologies. Separation of Monomethyl phthalate on Newcrom R1 HPLC column. [Link][8]
-
Wang, L. et al. (2015). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link][6]
-
Rao, K. K. & Shareef, A. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. ResearchGate. [Link][4]
-
Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. Governors State University. [Link][7]
-
Francis Academic Press. (2019). Determination of Four Certain Phthalates in the Electronic and Electrical Product by High Performance Liquid Chromatography. [Link][9]
Sources
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. opus.govst.edu [opus.govst.edu]
- 8. Separation of Monomethyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. francis-press.com [francis-press.com]
- 10. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling 2-(Methoxycarbonyl)-4-methylbenzoic acid
Executive Safety Summary & Chemical Identity
Compound: 2-(Methoxycarbonyl)-4-methylbenzoic acid Synonyms: 4-Methylphthalic acid 2-methyl ester; Monomethyl 4-methylphthalate. CAS Number: Note: Specific CAS assignment for this regioisomer varies by vendor; often categorized under general methyl phthalate derivatives or CAS 4376-18-5 (generic mono-ester). Physical State: White to off-white crystalline solid.
Operational Directive: This compound is a functionalized phthalic acid derivative . While specific toxicological data for this exact regioisomer is limited, it must be handled according to the "Read-Across" Precautionary Principle applied to phthalic acid monoesters. Key risks include respiratory irritation from dust, severe eye irritation due to acidic hydrolysis on moist mucous membranes, and potential skin sensitization.
Immediate Hazard Classifications (GHS Projected):
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
| Control Level | Protocol for 2-(Methoxycarbonyl)-4-methylbenzoic acid |
| Elimination/Substitution | Not applicable for synthesis requirements. |
| Engineering Controls | Primary: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or HEPA-filtered Balance Enclosure. Secondary: If hood space is unavailable, use a localized snorkel exhaust positioned <15cm from the source. |
| Administrative | Designate a "Red Zone" for handling. No open bench work. Review SDS for 4-Methylphthalic acid as a proxy for worst-case acid exposure. |
Personal Protective Equipment (PPE) Specifications
A. Hand Protection (Glove Selection)
Rationale: Mono-esters can penetrate standard latex. Nitrile provides superior chemical resistance to the solid, but solvent carriers dictate the final choice.
-
Scenario 1: Handling Dry Solid
-
Material: Nitrile Rubber (Accelerator-free preferred).
-
Thickness: Minimum 0.11 mm (4 mil).
-
Standard: EN 374 Type B / ASTM D6978.
-
Protocol: Single gloving is acceptable. Change every 60 minutes or immediately upon contamination.
-
-
Scenario 2: Handling in Solution (DCM, THF, or Ethyl Acetate)
-
Material: Critical Decision Point. If dissolved in Dichloromethane (DCM) , standard nitrile fails in <5 minutes.
-
Recommendation: Silver Shield® (Laminate) undergloves with Nitrile outer gloves for dexterity.
-
Why: The solvent acts as a carrier, pulling the chemical through the glove material and into the skin.
-
B. Eye & Face Protection
Rationale: This compound is an acidic solid. Contact with the moisture in your eyes will cause rapid hydrolysis, lowering pH and causing immediate chemical burns.
-
Standard Operation: Chemical Splash Goggles (Indirect Vented).
-
Do not use: Standard safety glasses with open sides. Dust particles can bypass side shields via air currents in the fume hood.
-
-
High Risk (Scale-up >50g): Add a Face Shield over goggles to protect the neck and chin from powder drift.
C. Respiratory Protection
Rationale: Engineering controls (Fume Hood) are primary. Respiratory PPE is required only if engineering controls fail or during spill cleanup.
-
In Hood: None required.
-
Spill Cleanup / Outside Hood:
-
Minimum: N95 or P2 (EN 143) Particulate Respirator.
-
Better: Half-face elastomeric respirator with P100/Organic Vapor (OV) cartridges (Magenta/Yellow band). The OV band protects against any ester hydrolysis vapors.
-
D. Body Protection
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt if the ester creates an exothermic reaction with strong bases.
-
Footwear: Closed-toe, non-perforated leather or composite.
Operational Protocol: Safe Handling Workflow
This protocol ensures containment of the solid and mitigation of static discharge, which is common with phthalate esters.
Step 1: Preparation
-
Verify Fume Hood flow rate (Face velocity: 80–100 fpm).
-
Don PPE: Lab coat -> Goggles -> Gloves (inspect for tears).
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%, as ester powders are prone to "flying" due to static.
Step 2: Weighing & Transfer
-
Place the receiving vessel (Round Bottom Flask) inside the secondary containment tray within the hood.
-
Use a long-neck anti-static weighing funnel .
-
Technique: Do not dump the powder. Tap gently to slide the solid into the flask. This minimizes the "dust cloud" effect.
-
Immediate Wash: Wipe the spatula with a Kimwipe soaked in acetone inside the hood immediately after use.
Step 3: Solubilization (The Critical Moment)
-
Add solvent slowly.
-
Observation: Watch for exotherms. Although mild for this ester, unexpected hydrolysis can generate heat.
-
Cap the vessel immediately after solvent addition.
Emergency & Disposal Procedures
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry powder before wetting (water activates the acid). 2. Rinse with soap and water for 15 mins.[4] |
| Eye Contact | 1. Flush immediately at eyewash station for 15 minutes . 2. Hold eyelids open to ensure irrigation of the fornix. 3. Seek medical attention (ophthalmology). |
| Spill (Solid) | 1. Dampen a paper towel with water (to prevent dust). 2. Wipe up gently. 3. Place in hazardous waste bag. |
| Disposal | Dispose as Solid Organic Hazardous Waste . Do not drain dispose.[1][3][5][6][7] Label as "Irritant - Organic Acid Ester". |
Visual Logic: Handling Decision Tree
Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13132455, 2-(Methoxycarbonyl)-4-methylbenzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Phthalic Acid and Derivatives (Read-Across Data). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
